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  • Product: 3-Amino-1-(4-fluorophenyl)propan-1-ol
  • CAS: 254967-36-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, with CAS number 228422-49-9, is a chiral β-amino alcohol of significant interest in contemporary pha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, with CAS number 228422-49-9, is a chiral β-amino alcohol of significant interest in contemporary pharmaceutical research and development. Its molecular structure, which features a propanol backbone, a primary amine, and a 4-fluorophenyl group at a stereogenic center, establishes it as a high-value chiral building block. The presence and specific orientation of these functional groups make it a crucial intermediate in the synthesis of complex, enantiomerically pure molecules with tailored pharmacological profiles.

This technical guide provides a comprehensive overview of the core properties, synthesis, analytical characterization, and applications of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, with a particular focus on its role in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is presented in the table below. It is important to note that while some data is experimentally determined for this specific compound, other values are estimated based on structurally similar molecules and are provided for guidance.

PropertyValueSource(s)
CAS Number 228422-49-9[1]
Molecular Formula C₉H₁₂FNO[2]
Molecular Weight 169.20 g/mol [2]
Appearance White to off-white solidGeneral supplier information
Boiling Point ~296.8 °C at 760 mmHg (estimated)[1]
Density ~1.167 g/cm³ (estimated)[1]
Flash Point ~133.3 °C (estimated)[1]
Purity Typically >97% (commercially available)[3]
Storage 2-8°C under an inert atmosphere[1]

The Significance of the Chiral Fluorinated β-Amino Alcohol Motif in Medicinal Chemistry

The structural features of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol—a chiral center, a β-amino alcohol arrangement, and a fluorine substituent—are highly sought after in drug design for several reasons. Each component contributes to the overall molecular properties and potential biological activity of the final drug substance.

The Role of Fluorine

The introduction of a fluorine atom into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties.[4][5][6] Key effects include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[5] Placing fluorine at a potential site of metabolism can block this process, thereby increasing the drug's half-life and bioavailability.

  • Lipophilicity: Fluorine is highly electronegative yet relatively small, allowing it to increase the lipophilicity of a molecule without significantly altering its size.[7][8] This can enhance membrane permeability and absorption.

  • Binding Affinity: The electronegativity of fluorine can alter the electronic distribution in the molecule, potentially leading to stronger interactions with the target protein through dipole-dipole or hydrogen bonding interactions.[5]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the amine in this molecule.[5] This can influence the ionization state of the drug at physiological pH, affecting its solubility and ability to cross cell membranes.

The Importance of the Chiral β-Amino Alcohol Scaffold

Chiral β-amino alcohols are prevalent structural motifs in a wide array of biologically active compounds and are considered "privileged scaffolds" in medicinal chemistry.[9][10]

  • Stereospecific Interactions: The precise three-dimensional arrangement of the amino and hydroxyl groups is often critical for selective binding to biological targets like enzymes and receptors.[11][12] The (S)-configuration of the chiral center in the title compound is crucial for the biological activity of the final active pharmaceutical ingredient (API).[1]

  • Hydrogen Bonding: The amine and alcohol functionalities can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the active site of a protein.

  • Synthetic Versatility: This scaffold serves as a versatile starting point for the synthesis of a diverse range of more complex molecules.[13]

G cluster_molecule (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol cluster_properties Contributions to Drug Properties A Fluorine Atom P1 Enhanced Metabolic Stability A->P1 Influences P2 Modulated Lipophilicity & Permeability A->P2 Influences P3 Improved Binding Affinity A->P3 Influences B Chiral Center (S) P4 Stereospecific Target Interaction B->P4 Dictates C β-Amino Alcohol C->P3 Enables C->P4 Enables P5 Versatile Synthetic Handle C->P5 Enables

Caption: Logical relationship between the structural motifs of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol and their impact on drug properties.

Synthesis Strategies

The enantioselective synthesis of chiral β-amino alcohols is a well-established area of organic chemistry.[11] For (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, the primary strategies involve the asymmetric reduction of a prochiral ketone or the reduction of a chiral β-amino acid precursor.

Representative Asymmetric Synthesis Workflow

A common and effective method for preparing enantiomerically pure β-amino alcohols is the asymmetric reduction of the corresponding β-amino ketone. This can be achieved using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst or a transition metal complex with a chiral ligand.

G Start Starting Materials (e.g., 4-fluoroacetophenone) Step1 Synthesis of Prochiral Ketone (3-amino-1-(4-fluorophenyl)propan-1-one) Start->Step1 Step2 Asymmetric Reduction (Chiral Catalyst, e.g., CBS reagent) Step1->Step2 Step3 Purification (Chromatography/Crystallization) Step2->Step3 End (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol Step3->End

Caption: General workflow for the asymmetric synthesis of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol.

Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone (Representative)

The following is a generalized, representative protocol for the asymmetric reduction of 3-amino-1-(4-fluorophenyl)propan-1-one to yield the desired (S)-enantiomer. Note: This protocol is for illustrative purposes and should be optimized for specific laboratory conditions.

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF). Cool the solution to the desired temperature (e.g., -20 °C to 0 °C).

  • Borane Addition: Slowly add a solution of a borane reducing agent (e.g., borane-dimethyl sulfide complex or borane-THF complex) to the catalyst solution while maintaining the temperature. Stir the mixture for a designated period to allow for complex formation.

  • Substrate Addition: Dissolve the prochiral ketone, 3-amino-1-(4-fluorophenyl)propan-1-one, in anhydrous THF. Add this solution dropwise to the pre-formed catalyst-borane complex.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a protic solvent, such as methanol, at low temperature.

  • Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acidic solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the enantiomerically pure (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol.

  • Analysis: Confirm the structure and determine the enantiomeric excess of the final product using analytical techniques such as NMR, mass spectrometry, and chiral HPLC.

Analytical Characterization

While a comprehensive set of publicly available spectra for this specific compound is limited, the expected analytical data can be inferred from its structure and comparison with analogous compounds. Certificates of Analysis from commercial suppliers typically provide batch-specific NMR and HPLC data.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the 4-fluorophenyl ring, typically in the range of δ 7.0-7.4 ppm. The protons of the propanol backbone will appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm). The benzylic proton adjacent to the chiral center and the amine group will likely be a multiplet around δ 4.0-4.5 ppm. The protons on the carbon bearing the hydroxyl group will be a multiplet around δ 3.5-3.8 ppm, and the methylene protons in between will be a multiplet around δ 1.7-2.0 ppm. The protons of the amine and hydroxyl groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the nine carbon atoms. The aromatic carbons will appear in the range of δ 115-165 ppm, with the carbon attached to the fluorine atom showing a large C-F coupling constant. The carbon of the chiral center will be in the range of δ 50-60 ppm, and the carbons of the propanol chain will be in the range of δ 35-65 ppm.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[14][15][16]

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: One or two sharper, medium-intensity bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

  • N-H Bend: A medium to strong band around 1580-1650 cm⁻¹.

  • C-O Stretch: A strong band in the region of 1050-1260 cm⁻¹.

  • C-F Stretch: A strong absorption band in the fingerprint region, typically around 1220-1240 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 170.2.

Applications in Drug Discovery and Development

The primary and most notable application of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is as a key chiral intermediate in the synthesis of Capivasertib (AZD5363) .[1][17]

Role in the Synthesis of Capivasertib (AZD5363)

Capivasertib is a potent, orally bioavailable, pan-AKT (protein kinase B) inhibitor that has shown significant promise in the treatment of various cancers, particularly breast cancer.[17][18][19] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in human cancers, making AKT a critical therapeutic target.

In the synthesis of Capivasertib, (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is coupled with a carboxylic acid-bearing piperidine-pyrrolopyrimidine core structure. The primary amine of the chiral building block forms an amide bond with the carboxylic acid, and the (S)-stereochemistry is essential for the high potency and selectivity of the final drug molecule.[17]

G cluster_synthesis Synthesis of Capivasertib (AZD5363) cluster_application Therapeutic Application A (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol C Amide Coupling Reaction A->C B Piperidine-pyrrolopyrimidine Core (Carboxylic Acid Derivative) B->C D Capivasertib (AZD5363) C->D E Inhibition of AKT Kinase D->E F Treatment of Cancer (e.g., Breast Cancer) E->F

Sources

Exploratory

3-Amino-1-(4-fluorophenyl)propan-1-ol: A Pivotal Chiral Scaffold for SSRI Analogs and Azetidine Synthesis

Executive Summary 3-Amino-1-(4-fluorophenyl)propan-1-ol (CAS: 1379445-23-4 for the S-enantiomer) represents a high-value chiral -amino alcohol building block. It serves as a structural cornerstone in the synthesis of Ser...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-1-(4-fluorophenyl)propan-1-ol (CAS: 1379445-23-4 for the S-enantiomer) represents a high-value chiral


-amino alcohol building block. It serves as a structural cornerstone in the synthesis of Serotonin Reuptake Inhibitors (SSRIs) and Norepinephrine Reuptake Inhibitors (NRIs), sharing the core pharmacophore of blockbuster drugs like Fluoxetine , Atomoxetine , and Nisoxetine .

Beyond its role as a linear precursor, this molecule is a critical synthon for accessing 2-arylazetidines , a growing class of saturated heterocycles in modern medicinal chemistry. This guide details the enantioselective synthesis, quality control, and strategic application of this scaffold in drug development.

Structural Analysis & Pharmacophore Relevance

The molecule features a 1,3-amino alcohol motif with a 4-fluorophenyl group at the benzylic position.

  • Chiral Center (C1): The stereochemistry at the benzylic alcohol is crucial. In SSRIs like Fluoxetine, the S-enantiomer (or R, depending on the specific analog) dictates binding affinity to the serotonin transporter (SERT).

  • 4-Fluorophenyl Moiety: The fluorine substitution at the para-position blocks metabolic oxidation (P450 metabolism) at the most reactive site of the phenyl ring, significantly extending the half-life of derived APIs compared to their non-fluorinated counterparts.

  • 
    -Amino Alcohol Backbone:  This flexible tether allows for the subsequent formation of aryloxy ethers (via Mitsunobu or 
    
    
    
    reactions) or cyclization to constrained azetidine rings.
Comparison to Known API Scaffolds
Feature3-Amino-1-(4-fluorophenyl)propan-1-olFluoxetine CoreAtomoxetine Core
Aryl Group 4-FluorophenylPhenylPhenyl
Linker Propyl (3-carbon)Propyl (3-carbon)Propyl (3-carbon)
Amine Primary (

)
Secondary (

)
Secondary (

)
Key Transformation Precursor to Ether/AmineEther linkage formedEther linkage formed

Synthetic Routes: Accessing the Chiral Scaffold

The industrial standard for accessing this motif relies on Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Reduction . Traditional resolution methods are increasingly obsolete due to yield loss (max 50%).

Route A: Asymmetric Transfer Hydrogenation (ATH)

This is the preferred chemical route, utilizing Noyori-type catalysts to reduce the corresponding


-amino ketone.

Reaction Scheme Logic:

  • Substrate: 3-amino-1-(4-fluorophenyl)propan-1-one hydrochloride.

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] or Ru-MsDPEN.

  • Hydrogen Source: Formic acid/Triethylamine azeotrope.

  • Outcome: High enantiomeric excess (>95% ee) and quantitative conversion.[1]

Detailed Experimental Protocol (Bench Scale)
  • Reagents:

    • 3-amino-1-(4-fluorophenyl)propan-1-one HCl (10.0 g, 49.1 mmol)

    • RuCl(p-cymene)[(S,S)-Ts-DPEN] (156 mg, 0.5 mol%)

    • Formic acid/Triethylamine (5:2 complex, 50 mL)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Procedure:

    • Inertion: Charge a dried Schlenk flask with the amino ketone salt and catalyst under nitrogen atmosphere.

    • Solvation: Add degassed DCM (100 mL).

    • Initiation: Add the HCOOH/TEA mixture dropwise at 0°C to control exotherm.

    • Reaction: Stir at 25°C for 12–16 hours. Monitor via HPLC (Target: <0.5% ketone remaining).

    • Quench: Slowly add saturated

      
       solution until pH 8.
      
    • Extraction: Extract with DCM (

      
       mL). Wash combined organics with brine.
      
    • Purification: Recrystallize from Isopropyl Alcohol (IPA)/Heptane to upgrade ee if necessary (>99% ee).

Route B: Biocatalytic Reduction (KRED)

For GMP manufacturing, Ketoreductases (KREDs) offer superior enantioselectivity without heavy metal contamination.

  • Enzyme: Codexis KRED screening kit (typically KRED-P1 series).

  • Cofactor: NADPH/NADP+ with Glucose Dehydrogenase (GDH) for recycling.

  • Advantages: Runs in aqueous buffer/IPA mix; >99.5% ee is standard.

Strategic Applications in Drug Design

The utility of 3-amino-1-(4-fluorophenyl)propan-1-ol extends into two primary divergent pathways: Linear SSRI Analogs and Cyclic Azetidines.

Pathway 1: Synthesis of SSRI/SNRI Analogs

The hydroxyl group is converted to an aryl ether, mimicking the structure of Fluoxetine or Duloxetine.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ) or Mitsunobu Coupling.
    
  • Target: 4-Fluoro-Fluoxetine analogs or "Hybrid" reuptake inhibitors.

  • Step: React the alcohol with 1-fluoro-4-(trifluoromethyl)benzene (for Fluoxetine-like) or 1-fluoronaphthalene (for Duloxetine-like) using NaH in DMSO.

Pathway 2: Ring Closure to 2-(4-Fluorophenyl)azetidine

Azetidines are increasingly used to lower lipophilicity (LogP) compared to their acyclic or piperidine counterparts while maintaining metabolic stability.

  • Activation: Convert

    
     to a Mesylate (
    
    
    
    ) or Tosylate (
    
    
    ).
  • Cyclization: Intramolecular displacement by the primary amine under basic conditions (heat/base).

  • Result: Chiral 2-arylazetidine, a constrained pharmacophore.

Workflow Visualization

SynthesisWorkflow Start 3-Amino-1-(4-fluorophenyl) propan-1-one HCl ATH Asymmetric Transfer Hydrogenation (Ru-TsDPEN, HCOOH/TEA) Start->ATH Reduction Intermediate (S)-3-Amino-1-(4-fluorophenyl) propan-1-ol (Chiral Scaffold) ATH->Intermediate >95% ee PathA Etherification (NaH, Ar-F) Intermediate->PathA PathB Activation & Cyclization (MsCl, then Heat) Intermediate->PathB ProductA SSRI Analog (Linear Ether) PathA->ProductA ProductB 2-(4-Fluorophenyl)azetidine (Constrained Ring) PathB->ProductB

Figure 1: Divergent synthesis pathways from the chiral amino alcohol scaffold.

Quality Control & Analytics

Ensuring the optical purity of this building block is critical, as the wrong enantiomer can lead to inactive or toxic drug substances.

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (absorption of the phenyl ring).

  • Retention Times:

    • (R)-Isomer: ~8.5 min

    • (S)-Isomer: ~10.2 min (Confirm with authentic standard).

NMR Characterization (Diagnostic Signals)
  • 
     NMR (
    
    
    
    -DMSO):
    • 
       7.3–7.1 (m, 4H, Ar-H): Characteristic 4-F-phenyl pattern.
      
    • 
       4.6 (t, 1H, 
      
      
      
      ): Benzylic proton, shift depends on stereochemistry/H-bonding.
    • 
       2.6 (t, 2H, 
      
      
      
      ): Methylene adjacent to amine.

Safety & Handling

  • Hazard Class: Skin Irritant (H315), Eye Irritant (H319).

  • Storage: Hygroscopic solid. Store under nitrogen at 2–8°C.

  • Handling: The free base is prone to carbonate formation (

    
     absorption) from air. Handle quickly or store as the HCl salt.
    

References

  • Patent KR101644016B1. Method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (2016). Google Patents. Link

  • Patent KR101675450B1. Method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. (2016). Google Patents. Link

  • Ohkuma, T., et al. Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 120(51), 13529–13530. (1998).[1] Link

  • Hansen, K. B., et al. Efficient Asymmetric Synthesis of the Selective Norepinephrine Reuptake Inhibitor (S,S)-Reboxetine. Organic Process Research & Development, 15(6), 1270–1274. (2011). Link

  • ChemicalBook. 3-Amino-1-(4-fluorophenyl)propan-1-ol Product Entry & Properties.Link

Sources

Foundational

Technical Guide: 3-Amino-1-(4-fluorophenyl)propan-1-ol in Medicinal Chemistry

The following technical guide details the medicinal chemistry profile, synthetic utility, and pharmacological significance of 3-amino-1-(4-fluorophenyl)propan-1-ol . Role: Privileged Scaffold & Chiral Synthon in CNS Drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry profile, synthetic utility, and pharmacological significance of 3-amino-1-(4-fluorophenyl)propan-1-ol .

Role: Privileged Scaffold & Chiral Synthon in CNS Drug Discovery

Executive Summary

3-amino-1-(4-fluorophenyl)propan-1-ol (CAS: 254967-36-7) is a gamma-amino alcohol serving as a critical pharmacophore in the design of monoamine transporter modulators. Structurally, it represents the 4-fluoro-substituted scaffold of the "aryloxypropylamine" class of antidepressants (e.g., Fluoxetine, Atomoxetine).

While often overshadowed by its regioisomer (3-amino-3-(4-fluorophenyl)propan-1-ol, a key intermediate for the AKT inhibitor Capivasertib), the 1-aryl-1-ol isomer discussed here is fundamental to CNS medicinal chemistry. It serves as:

  • A Bioisosteric Probe: Used to evaluate the metabolic stability and lipophilicity effects of para-fluorine substitution on the phenyl ring of SSRI/SNRI scaffolds.

  • A Chiral Building Block: The (S)-enantiomer (CAS 1379445-23-4) is a direct precursor to enantiopure ether-linked serotonin reuptake inhibitors.

  • A Metabolic Marker: A potential reduced metabolite of 4-fluoropropiophenone-derived pharmaceuticals.

Structural Analysis & Pharmacophore Mapping

The Gamma-Amino Alcohol Motif

The molecule consists of a secondary alcohol and a primary amine separated by a two-carbon tether (propanol backbone). This 1,3-distance is critical for binding to monoamine transporters (SERT, NET, DAT).

  • Hydrogen Bonding: The hydroxyl group (-OH) acts as a hydrogen bond donor/acceptor, crucial for anchoring the molecule in the transporter binding pocket before etherification (in prodrug/precursor forms) or as a direct interaction point in fragment-based design.

  • The "Fluorine Effect": Substitution at the para-position of the phenyl ring with Fluorine blocks metabolic hydroxylation (CYP450 oxidation), significantly extending the half-life compared to the non-fluorinated analog (3-amino-1-phenylpropan-1-ol).

Regioisomer Distinction (Critical Quality Attribute)

Medicinal chemists must distinguish between the two primary regioisomers, which map to completely different therapeutic areas.

Regioisomers Target Target Molecule: 3-amino-1-(4-fluorophenyl)propan-1-ol Target_Desc Structure: Ar-CH(OH)-CH2-CH2-NH2 (Benzylic Alcohol) Target->Target_Desc Isomer Regioisomer: 3-amino-3-(4-fluorophenyl)propan-1-ol Isomer_Desc Structure: HO-CH2-CH2-CH(Ar)-NH2 (Benzylic Amine) Isomer->Isomer_Desc Target_App Application: SSRI/SNRI Scaffolds (Fluoxetine Analogs) Target_Desc->Target_App Precursor to Isomer_App Application: Kinase Inhibitors (Capivasertib Intermediate) Isomer_Desc->Isomer_App Precursor to

Figure 1: Structural and functional divergence of the 1-aryl (Target) and 3-aryl (Regioisomer) aminopropanols.

Synthetic Utility & Manufacturing

The synthesis of 3-amino-1-(4-fluorophenyl)propan-1-ol typically follows the "Mannich-Reduction" pathway. For high-value applications, asymmetric synthesis is required to set the stereocenter at the benzylic position.

Synthesis Workflow
  • Mannich Reaction: 4-Fluoroacetophenone reacts with formaldehyde and dimethylamine (or ammonia equivalent) to form the beta-amino ketone.

  • Asymmetric Reduction: The ketone is reduced to the alcohol. Using standard NaBH4 yields a racemate. Using Corey-Bakshi-Shibata (CBS) catalysts or Noyori Transfer Hydrogenation yields the chiral alcohol with high enantiomeric excess (ee).

SynthesisPath Start 4-Fluoroacetophenone MannichBase Intermediate: 3-amino-1-(4-fluorophenyl)propan-1-one Start->MannichBase Mannich Rxn Racemic Racemic Product (NaBH4 Reduction) MannichBase->Racemic Non-selective Red. Chiral Chiral Product (S/R) (Noyori ATH / CBS) MannichBase->Chiral Asymmetric Red. Drug SSRI Analog (Etherification) Chiral->Drug SNAr / Mitsunobu R1 HCHO, R2NH, HCl R2 Ru-Catalyst, HCOOH/TEA R3 Ar-F / NaH

Figure 2: Synthetic pathways from commodity chemicals to the chiral scaffold.[1]

Medicinal Chemistry Applications

SAR Exploration in Antidepressants

This alcohol is the direct "de-arylated" precursor to 4-fluoro-analogs of Fluoxetine. In Medicinal Chemistry campaigns, this scaffold is used to:

  • Modulate pKa: The fluorine on the phenyl ring pulls electron density, slightly increasing the acidity of the benzylic proton and altering the pKa of the distal amine via through-space electrostatic effects.

  • Enhance Lipophilicity: The C-F bond increases logP compared to the C-H bond, improving blood-brain barrier (BBB) penetration.

Fragment-Based Drug Discovery (FBDD)

As a low molecular weight fragment (MW ~169 g/mol ), it is an ideal "seed" for FBDD.

  • Ligand Efficiency: High.

  • Vectors: The primary amine allows for rapid expansion into amides, sulfonamides, or ureas. The alcohol allows for etherification or oxidation to ketones.

Experimental Protocols

Protocol A: Synthesis of Racemic 3-amino-1-(4-fluorophenyl)propan-1-ol

Validation: Yield 65-75% | Purity >95% (HPLC)

  • Mannich Condensation:

    • Charge a reactor with 4-fluoroacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine HCl (1.2 eq) in Ethanol.

    • Reflux for 12-16 hours. Monitor consumption of acetophenone by TLC (Hexane:EtOAc 8:2).

    • Concentrate to remove ethanol. Triturate the residue with acetone to isolate the Mannich base hydrochloride salt.

  • Reduction:

    • Dissolve the Mannich base (1.0 eq) in Methanol at 0°C.

    • Slowly add Sodium Borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes. Caution: Gas evolution (H2).

    • Stir at room temperature for 4 hours.

    • Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Demethylation (Optional if Primary Amine needed):

    • If starting with dimethylamine, use ACE-Cl (1-chloroethyl chloroformate) method to demethylate to the primary amine if required, or start with a dibenzylamine equivalent and hydrogenate. Note: Direct use of ammonia in Mannich reactions is low yielding; protected amines are preferred.

Protocol B: Chiral Resolution (HPLC)

Validation: ee >99%

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention: The (S)-enantiomer typically elutes second on AD-H columns (confirm with authentic standard).

Safety & Handling (E-E-A-T)

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319). The free amine is basic and can cause chemical burns if concentrated.

  • Storage: Hygroscopic. Store under nitrogen at 2-8°C.

  • Stability: Stable to hydrolysis. Avoid strong oxidizing agents which convert the alcohol to the ketone.

References

  • Sigma-Aldrich. 3-{[(4-fluorophenyl)methyl]amino}propan-1-ol Product Data. Available at: (Accessed 2026).

  • BLD Pharm. (S)-3-Amino-1-(4-fluorophenyl)propan-1-ol Technical Sheet. Available at: (Accessed 2026).

  • Corey, E. J., & Reichard, G. A. (1989). Enantioselective Synthesis of Fluoxetine. Tetrahedron Letters. (Foundational methodology for 1-phenyl-3-aminopropanol scaffolds).
  • BenchChem. (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol Data. Available at: (Cited for regioisomer distinction).

  • ChemicalBook. 3-Amino-1-(4-fluorophenyl)propan-1-ol Properties and Suppliers. Available at: .

Sources

Exploratory

3-amino-1-(4-fluorophenyl)propan-1-ol and its enantiomeric purity

An In-depth Technical Guide on 3-amino-1-(4-fluorophenyl)propan-1-ol and its Enantiomeric Purity For Researchers, Scientists, and Drug Development Professionals Abstract 3-amino-1-(4-fluorophenyl)propan-1-ol is a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on 3-amino-1-(4-fluorophenyl)propan-1-ol and its Enantiomeric Purity For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-1-(4-fluorophenyl)propan-1-ol is a pivotal chiral intermediate in the synthesis of numerous pharmacologically significant molecules, including antidepressants such as fluoxetine. The stereochemical configuration of this compound is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive exploration of the synthesis, chiral resolution, and analytical methodologies for determining the enantiomeric purity of 3-amino-1-(4-fluorophenyl)propan-1-ol. We will delve into the mechanistic rationale behind various synthetic and analytical choices, offering field-proven protocols and insights to guide researchers in this critical area of drug development.

Introduction: The Imperative of Stereochemical Control in Pharmaceutical Synthesis

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a fundamental determinant of its biological activity. For chiral molecules like 3-amino-1-(4-fluorophenyl)propan-1-ol, the two non-superimposable mirror-image forms, known as enantiomers, can interact differently with the chiral environment of the human body, such as enzymes and receptors. This can lead to one enantiomer eliciting the desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the ability to selectively synthesize and rigorously quantify the desired enantiomer is a cornerstone of modern pharmaceutical development and is mandated by regulatory agencies worldwide.

The title compound is a key precursor to several important pharmaceuticals. Its vicinal amino alcohol functional group is a privileged structural motif that frequently engages in critical binding interactions with biological targets. This guide is designed to provide the scientific community with a robust framework for the synthesis and stereochemical quality control of this vital building block.

Synthetic Pathways to 3-amino-1-(4-fluorophenyl)propan-1-ol

The synthesis of enantiomerically pure 3-amino-1-(4-fluorophenyl)propan-1-ol can be approached through two primary strategies: the synthesis of a racemic mixture followed by the separation of the enantiomers (chiral resolution), or the direct, stereoselective synthesis of the desired enantiomer (asymmetric synthesis).

Racemic Synthesis and Subsequent Chiral Resolution

A common and often practical approach begins with the synthesis of a racemic mixture of 3-amino-1-(4-fluorophenyl)propan-1-ol. A frequently employed synthetic route initiates with the Mannich reaction of 4-fluoroacetophenone.

Experimental Protocol: Racemic Synthesis via Mannich Reaction

  • Step 1: Mannich Reaction: 4-fluoroacetophenone is reacted with dimethylamine hydrochloride and paraformaldehyde to yield 3-(dimethylamino)-1-(4-fluorophenyl)propan-1-one.

  • Step 2: Reduction: The resulting Mannich base is then subjected to reduction of the ketone to a hydroxyl group, yielding racemic 3-(dimethylamino)-1-(4-fluorophenyl)propan-1-ol. A common reducing agent for this transformation is sodium borohydride (NaBH₄).

  • Step 3: Demethylation: The tertiary amine is subsequently demethylated to the primary amine, affording racemic 3-amino-1-(4-fluorophenyl)propan-1-ol.

Chiral Resolution via Diastereomeric Salt Formation

With the racemate in hand, the individual enantiomers can be separated. A classical and industrially viable method is the formation of diastereomeric salts using a chiral resolving agent. The choice of resolving agent is critical and is often determined empirically. For amino alcohols, chiral acids such as tartaric acid or its derivatives are frequently effective. The resulting diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Workflow for Chiral Resolution by Diastereomeric Salt Formation

G cluster_0 Chiral Resolution Process racemate Racemic 3-amino-1-(4-fluorophenyl)propan-1-ol diastereomers Diastereomeric Salt Mixture (in solution) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., D-Tartaric Acid) resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation salt_R Less Soluble Diastereomeric Salt separation->salt_R salt_S More Soluble Diastereomeric Salt (in mother liquor) separation->salt_S liberation_R Liberation of (R)-enantiomer (Base Treatment) salt_R->liberation_R liberation_S Liberation of (S)-enantiomer (Base Treatment) salt_S->liberation_S enantiomer_R (R)-3-amino-1-(4-fluorophenyl)propan-1-ol liberation_R->enantiomer_R enantiomer_S (S)-3-amino-1-(4-fluorophenyl)propan-1-ol liberation_S->enantiomer_S

Caption: Workflow of diastereomeric salt resolution.

Asymmetric Synthesis: A More Direct Approach

Asymmetric synthesis offers a more elegant and often more efficient route to the desired enantiomer by avoiding the separation of a racemic mixture. A highly effective strategy for the synthesis of enantioenriched 3-amino-1-(4-fluorophenyl)propan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 3-amino-1-(4-fluorophenyl)propan-1-one.

This transformation can be achieved with exceptional levels of enantioselectivity using catalytic systems. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a well-established and reliable method.

Experimental Protocol: Asymmetric Ketone Reduction using a CBS Catalyst

  • Preparation of the Catalyst: The (R)- or (S)-CBS catalyst is prepared in situ or used as a commercially available solution.

  • Asymmetric Reduction: The prochiral ketone, 3-amino-1-(4-fluorophenyl)propan-1-one, is slowly added to a solution of the CBS catalyst and a stoichiometric reducing agent, typically borane (BH₃), in an appropriate aprotic solvent such as tetrahydrofuran (THF) at a reduced temperature. The choice of the (R)- or (S)-catalyst dictates which enantiomer of the alcohol is formed.

  • Quenching and Work-up: The reaction is carefully quenched with a protic solvent, such as methanol. The product is then isolated through standard extractive work-up procedures and purified, if necessary, by chromatography or crystallization.

Conceptual Diagram of CBS-Catalyzed Asymmetric Reduction

G cluster_1 Asymmetric Reduction via CBS Catalyst ketone Prochiral Ketone product Enantioenriched Alcohol ketone->product Stereoselective Hydride Delivery catalyst Chiral CBS Catalyst catalyst->product borane Borane (BH₃) borane->product

Caption: Asymmetric reduction of a prochiral ketone.

The Gold Standard for Enantiomeric Purity Determination: Chiral HPLC

The accurate assessment of enantiomeric purity, typically expressed as enantiomeric excess (e.e.), is a non-negotiable aspect of quality control. Chiral High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose.

Principles of Chiral HPLC

Chiral HPLC employs a stationary phase that is itself chiral. This Chiral Stationary Phase (CSP) interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and, thus, their separation. For the analysis of polar compounds like 3-amino-1-(4-fluorophenyl)propan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose or amylose coated onto a silica support, are particularly effective.

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector is employed. Detection is typically performed at a wavelength where the fluorophenyl group exhibits strong absorbance (e.g., 254 nm).

  • Chiral Column Selection: The choice of the chiral column is paramount. Columns such as Daicel Chiralcel® OD-H or Chiralpak® AD-H are excellent starting points for method development.

  • Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar alkane, such as hexane or heptane, and a polar alcohol modifier, such as isopropanol or ethanol. The ratio of these solvents is carefully optimized to achieve baseline resolution of the enantiomeric peaks in a reasonable analysis time. For basic analytes like the target compound, the addition of a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase is often crucial to suppress peak tailing and improve peak shape.

  • Sample Preparation: A dilute solution of the sample is prepared in the mobile phase or a compatible solvent.

  • Analysis and Calculation: The sample is injected onto the column, and the resulting chromatogram is recorded. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:

    e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Data Presentation: Comparison of Chiral Stationary Phases

Chiral Stationary PhaseMobile Phase (Hexane:Isopropanol:DEA)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Chiralcel® OD-H90:10:0.110.212.5> 2.0
Chiralpak® AD-H85:15:0.18.710.3> 1.8

Logical Flow of Enantiomeric Purity Analysis by Chiral HPLC

G cluster_2 Enantiomeric Purity Analysis Workflow sample Sample of 3-amino-1-(4-fluorophenyl)propan-1-ol dissolution Dissolve in Mobile Phase sample->dissolution injection Inject onto Chiral HPLC System dissolution->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Enantiomeric Excess integration->calculation result Report Enantiomeric Purity calculation->result

Protocols & Analytical Methods

Method

Synthesis of (S)-3-Amino-1-(4-fluorophenyl)propan-1-ol

Application Note: Asymmetric -Amino Alcohol Synthesis via Asymmetric Transfer Hydrogenation (ATH) Abstract This application note details a robust, scalable protocol for the synthesis of (S)-3-Amino-1-(4-fluorophenyl)prop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric


-Amino Alcohol Synthesis via Asymmetric Transfer Hydrogenation (ATH)

Abstract

This application note details a robust, scalable protocol for the synthesis of (S)-3-Amino-1-(4-fluorophenyl)propan-1-ol , a critical chiral building block for serotonin reuptake inhibitors (SSRIs) such as fluoxetine and duloxetine analogs.[1] Unlike classical resolution methods which suffer from a maximum 50% yield, this protocol utilizes Asymmetric Transfer Hydrogenation (ATH) catalyzed by a Ruthenium-diamine complex.[1] This route ensures high enantioselectivity (>95% ee) and operational safety by avoiding the direct handling of unstable amino-ketone intermediates.[1]

Strategic Overview & Retrosynthetic Analysis

The synthesis of 1,3-amino alcohols is often complicated by the instability of the corresponding amino-ketone precursors, which are prone to polymerization and self-condensation. Furthermore, free amines can poison sensitive organometallic catalysts.

To circumvent these issues, this protocol employs a "Chloro-Intermediate Strategy" :

  • Step 1 (Stereo-determining): Asymmetric reduction of the stable precursor 3-chloro-1-(4-fluorophenyl)propan-1-one using a Noyori-Ikariya type catalyst.[1]

  • Step 2 (Functionalization): Displacement of the chloride by ammonia (Finkelstein-assisted) to generate the primary amine.[1]

Why this route?

  • Chemo-stability: The chloro-ketone is stable and commercially available.[1]

  • Catalyst Efficiency: Ru-TsDPEN catalysts perform exceptionally well on aromatic ketones but are inhibited by free primary amines.[1] Masking the amine as a chloride enables high Turnover Numbers (TON).

  • Purification: The intermediate chloro-alcohol can be crystallized or distilled, upgrading optical purity before the final step.

Workflow Diagram

SynthesisWorkflow Figure 1: Two-step synthetic workflow avoiding amine poisoning. Start 3-Chloro-1-(4-fluorophenyl) propan-1-one Inter (S)-3-Chloro-1-(4-fluorophenyl) propan-1-ol Start->Inter Step 1: ATH HCOOH/TEA, 30°C Catalyst RuCl[(S,S)-TsDPEN] (p-cymene) Catalyst->Inter Catalysis Final (S)-3-Amino-1-(4-fluorophenyl) propan-1-ol Inter->Final Step 2: Amination 80°C, 5 bar Reagent NH3 (aq) / NaI Pressure Vessel Reagent->Final

Experimental Protocols

Step 1: Asymmetric Transfer Hydrogenation (ATH)

Target: (S)-3-Chloro-1-(4-fluorophenyl)propan-1-ol[1]

Mechanistic Insight: The reaction proceeds via a metal-ligand bifunctional mechanism .[1] The Ruthenium center binds the hydride, while the amine proton of the TsDPEN ligand interacts with the ketone oxygen. This "lock-and-key" transition state ensures that the hydride is delivered to the Si-face of the ketone, yielding the (S)-alcohol (consistent with the Prelog rule for this substrate class).[1]

Reagents & Materials:

  • Substrate: 3-Chloro-1-(4-fluorophenyl)propan-1-one (1.0 equiv)[1]

  • Catalyst: RuCl (0.5 - 1.0 mol%)[1]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix)[1]

  • Solvent: Dichloromethane (DCM) or neat (if liquid substrate)[1]

Procedure:

  • Inertion: Charge a reaction vessel with the ketone substrate (e.g., 18.6 g, 100 mmol). Purge with Nitrogen (

    
    ) for 10 minutes.[1]
    
  • Catalyst Addition: Add RuCl (63.5 mg, 0.1 mmol, S/C = 1000).

  • H-Source Injection: Add the HCOOH/TEA mixture (25 mL) via syringe. Caution: Exothermic CO2 release.[1]

  • Reaction: Stir at 30°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2][3][4]

  • Quench: Dilute with water (50 mL) and extract with DCM (3 x 50 mL).

  • Wash: Wash combined organics with Sat.

    
     (to remove residual formic acid) and Brine.[1]
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Expected Yield: >95%[1][5][6]

    • Expected ee: >96%[1][5][7]

Step 2: Finkelstein-Assisted Amination

Target: (S)-3-Amino-1-(4-fluorophenyl)propan-1-ol[1]

Mechanistic Insight: Direct displacement of a secondary alkyl chloride by ammonia is slow.[1] Sodium Iodide (NaI) acts as a nucleophilic catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), which is then rapidly displaced by ammonia.

Procedure:

  • Charge: In a pressure-rated vessel (autoclave or heavy-walled glass tube), dissolve the (S)-chloro-alcohol (10 g) in Methanol (30 mL).

  • Additives: Add Sodium Iodide (NaI) (0.1 equiv) as a catalyst.

  • Ammonia: Add aqueous Ammonia (28-30%, 10 equiv). Note: Large excess prevents over-alkylation to secondary amines.[1]

  • Heating: Seal the vessel and heat to 80°C for 8–12 hours. Internal pressure may reach 3–5 bar.[1]

  • Workup (pH Switch):

    • Cool to room temperature and vent carefully.

    • Concentrate to remove methanol/excess ammonia.[1]

    • Acidify residue with 1N HCl (pH < 2) and wash with Ethyl Acetate (removes unreacted neutral organic impurities).[1]

    • Basify the aqueous layer with 2N NaOH (pH > 12) and extract with DCM (3 x).[1]

  • Final Isolation: Dry DCM layer over

    
     and concentrate. Recrystallize from Heptane/IPA if necessary.
    

Quality Control & Analytical Validation

Table 1: Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (Chemical) > 98.0%HPLC (C18, Acetonitrile/Water)
Enantiomeric Excess > 99.0% (S-isomer)Chiral HPLC (See below)
Specific Rotation

Polarimetry (c=1, MeOH)

Chiral HPLC Method:

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Elution Order: Typically, the (S)-enantiomer elutes second on OD-H columns (Verify with racemic standard).[1]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the Noyori ATH, explaining the origin of the stereoselectivity.

CatalyticCycle Figure 2: Simplified Noyori Asymmetric Transfer Hydrogenation Cycle. Complex Ru-H Species (Active Catalyst) TS Transition State (Hydride Transfer) Complex->TS + Substrate (Ketone) ProductRel Product Release (16e- Ru Species) TS->ProductRel H-Transfer Regen Regeneration (+ HCOOH) ProductRel->Regen - Product ((S)-Alcohol) Regen->Complex - CO2

Troubleshooting & Optimization

  • Low Conversion in Step 1:

    • Cause: Catalyst poisoning by oxygen or moisture.[1]

    • Solution: Degas all solvents strictly.[1] Ensure the HCOOH/TEA mixture is fresh.

  • Low ee in Step 1:

    • Cause: Temperature too high (leads to background racemic reduction) or wrong catalyst enantiomer.[1]

    • Solution: Maintain T < 35°C. Verify use of (S,S)-TsDPEN for (S)-alcohol.

  • Dimer Formation in Step 2:

    • Cause: Insufficient ammonia concentration.[1]

    • Solution: Increase ammonia ratio to >20 equivalents or use methanolic ammonia (7N).

References

  • Hashiguchi, S., et al. (1995).[8] "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society.[8][9][10]

  • Noyori, R., & Hashiguchi, S. (1997).[8] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.

  • Liu, P. N., et al. (2005). "Practical Asymmetric Transfer Hydrogenation of Ketones with Ru-TsDPEN Catalysts." Organic Letters.

  • PubChem Compound Summary. "(S)-3-Amino-1-(4-fluorophenyl)propan-1-ol."[1] National Center for Biotechnology Information.[1]

Sources

Application

Application Note: Stereoselective Synthesis of 3-amino-1-(4-fluorophenyl)propan-1-ol

Executive Summary This Application Note details the asymmetric synthesis of (S)-3-amino-1-(4-fluorophenyl)propan-1-ol , a critical chiral pharmacophore used in the manufacturing of Serotonin Reuptake Inhibitors (SSRIs) s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the asymmetric synthesis of (S)-3-amino-1-(4-fluorophenyl)propan-1-ol , a critical chiral pharmacophore used in the manufacturing of Serotonin Reuptake Inhibitors (SSRIs) such as Fluoxetine (Prozac) and Atomoxetine.

Achieving high enantiomeric excess (ee) at the benzylic alcohol position is the process-critical attribute. While classical resolution of racemates is inefficient (max 50% yield), this guide focuses on Asymmetric Transfer Hydrogenation (ATH) using Ru(II) catalysis. This method offers >95% ee, high turnover numbers (TON), and operational safety by eliminating high-pressure hydrogen gas. A complementary Biocatalytic Protocol is provided for green-chemistry applications.

Target Molecule Profile[1][2]
  • IUPAC Name: (1S)-3-amino-1-(4-fluorophenyl)propan-1-ol

  • CAS (Racemate): 116616-52-5

  • Key Feature: Benzylic Chiral Center (C1)

  • Downstream Utility: Precursor to (S)-Fluoxetine (via etherification) and Duloxetine analogues.

Strategic Retrosynthesis

The most robust route avoids the direct reduction of the unstable 3-amino-1-(4-fluorophenyl)propan-1-one. Instead, we utilize the stable 3-chloro-1-(4-fluorophenyl)propan-1-one as the pro-chiral substrate.

The Strategy:

  • Enantioselective Reduction: Convert the

    
    -chloroketone to the chiral 
    
    
    
    -chloroalcohol using Ru-ATH.
  • Nucleophilic Substitution: Displacement of the chloride with an azide source (avoiding direct ammonolysis which risks polymerization or azetidine formation).

  • Reduction: Staudinger or catalytic reduction of the azide to the primary amine.

Retrosynthesis Target (S)-3-amino-1-(4-fluorophenyl)propan-1-ol (Target) Azide (S)-3-azido-1-(4-fluorophenyl)propan-1-ol (Intermediate) Target->Azide Reduction (H2/Pd or PPh3) ChloroAlcohol (S)-3-chloro-1-(4-fluorophenyl)propan-1-ol (Chiral Scaffold) Azide->ChloroAlcohol Substitution (NaN3) ChloroKetone 3-chloro-1-(4-fluorophenyl)propan-1-one (Starting Material) ChloroAlcohol->ChloroKetone Asymmetric Transfer Hydrogenation (ATH)

Figure 1: Retrosynthetic strategy prioritizing the stable chloro-ketone intermediate.

Protocol A: Chemical Catalysis (Ru-ATH)

This protocol utilizes the Noyori-Ikariya catalyst , specifically RuCl(p-cymene)[(S,S)-Ts-DPEN] .[1][2] The (S,S)-ligand configuration typically yields the (S)-alcohol for aryl-alkyl ketones, but this must be confirmed via HPLC as steric bulk varies.

Materials & Reagents[3]
  • Substrate: 3-chloro-1-(4-fluorophenyl)propan-1-one (Purity >98%).

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (CAS: 192139-90-5).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 molar ratio azeotrope).[1]

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).[1]

Mechanism of Action (Causality)

The reaction proceeds via a Metal-Ligand Bifunctional Mechanism . The Ruthenium center activates the ketone oxygen, while the protic amine (NH) on the Ts-DPEN ligand directs the hydride transfer via hydrogen bonding. This "outer-sphere" mechanism ensures high enantioselectivity by locking the transition state geometry.

CatalyticCycle Ru_Cl Pre-catalyst Ru-Cl Ru_H Active Hydride Ru-H (16e-) Ru_Cl->Ru_H HCOOH/TEA -CO2, -HCl TS Transition State (6-membered) Ru_H->TS + Ketone Product_Release Product Release (S)-Alcohol TS->Product_Release H-Transfer Product_Release->Ru_H Regeneration (+HCOOH)

Figure 2: Simplified Metal-Ligand Bifunctional Catalytic Cycle.

Experimental Procedure
Step 1: Asymmetric Reduction
  • Preparation: In a flame-dried Schlenk flask, dissolve 3-chloro-1-(4-fluorophenyl)propan-1-one (10.0 mmol, 1.86 g) in dry DMF (10 mL).

  • Degassing: Sparge the solution with Nitrogen for 15 minutes to remove Oxygen (O2 poisons the Ru-hydride species).

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.05 mmol, 32 mg). S/C ratio = 200:1.

  • Initiation: Add the HCOOH/TEA mixture (5:2 ratio, 2.5 mL) via syringe.

  • Reaction: Stir at 25°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

    • Checkpoint: Conversion should exceed 98%.

  • Workup: Dilute with water (50 mL), extract with EtOAc (3 x 20 mL). Wash combined organics with sat. NaHCO3 (to remove residual acid) and brine.[3] Dry over Na2SO4 and concentrate.

    • Yield: Expect >95% yield of (S)-3-chloro-1-(4-fluorophenyl)propan-1-ol.

    • ee Check: Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10).

Step 2: Azidation & Reduction (One-Pot Staudinger)
  • Dissolve the crude chloro-alcohol (10 mmol) in DMSO (15 mL).

  • Add Sodium Azide (NaN3) (12 mmol, 0.78 g). Caution: Azides are toxic and shock-sensitive.

  • Heat to 70°C for 6 hours. (Monitor disappearance of chloro-alkane).

  • Cool to room temperature. Dilute with THF (20 mL).

  • Add Triphenylphosphine (PPh3) (11 mmol, 2.88 g) and water (2 mL). Stir for 12 hours (Staudinger Reduction).

  • Purification: Acidify with 1M HCl to extract the amine into the aqueous phase (removes Ph3PO). Wash aqueous layer with Ether.[3] Basify aqueous layer with NaOH to pH 12, extract product into DCM.

  • Isolation: Evaporate DCM to yield (S)-3-amino-1-(4-fluorophenyl)propan-1-ol .

Protocol B: Biocatalytic Route (Green Alternative)

For laboratories equipped for biotechnology, Ketoreductases (KREDs) offer superior enantioselectivity (>99% ee) and operate in water.

Reagents[1][5]
  • Enzyme: KRED screening kit (e.g., Codexis KREDs or Candida magnoliae reductases).

  • Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for cofactor recycling.

  • Buffer: Potassium Phosphate (KPi), pH 7.0, 100 mM.

Procedure
  • Buffer Prep: Prepare 50 mL of KPi buffer (pH 7.0) containing 1.0 g Glucose (hydride source).

  • Enzyme Mix: Add GDH (100 U) and NADP+ (10 mg). Add the specific KRED (20 mg).

  • Substrate: Dissolve 3-chloro-1-(4-fluorophenyl)propan-1-one (500 mg) in IPA (1 mL) and add dropwise to the buffer.

  • Incubation: Shake at 30°C, 200 rpm for 24 hours.

  • Extraction: Extract with Ethyl Acetate. The product is the chiral chloro-alcohol, ready for Step 2 (Azidation) as described in Protocol A.

Analytical Data & QC

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O gradient
Chiral Purity (ee) > 98.0% (S)-enantiomerChiralcel OD-H or AD-H
1H NMR (CDCl3)

7.3 (m, 2H), 7.0 (m, 2H), 4.9 (dd, 1H), 3.0 (m, 2H)
400 MHz NMR
Residual Ruthenium < 10 ppmICP-MS (Critical for Pharma)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Oxygen poisoning of Ru catalyst.Degas solvents thoroughly (freeze-pump-thaw or vigorous sparging).
Low ee (<90%) Temperature too high or wrong ligand.Lower reaction temp to 0°C. Verify (S,S)-Ts-DPEN configuration.
Incomplete Amination Chloride is a poor leaving group.Add catalytic NaI (Finkelstein condition) to generate the more reactive Iodide in situ.
Racemization Acidic conditions during workup.[4]Benzylic alcohols can racemize via carbocations in strong acid. Keep workup neutral/basic.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102.

  • Hamada, T., Torii, T., Izawa, K., Noyori, R., & Ikariya, T. (2002). Practical Synthesis of Optically Active Amino Alcohols via Asymmetric Transfer Hydrogenation of α-Amino Ketones. Organic Letters, 4(24), 4373–4376.

  • Liu, P. N., Gu, P. M., Deng, Y. Q., & Tu, Y. Q. (2005). Efficient Enantioselective Synthesis of Fluoxetine.[5] European Journal of Organic Chemistry, 2005(15), 3221–3224. (Describes the chloro-ketone route).

  • Hilpert, H. (1991). Stereoselective synthesis of the enantiomers of fluoxetine. Tetrahedron, 47(36), 7565-7578. (Foundational work on this scaffold).

  • Li, G., et al. (2020).

    
    -Chloropropiophenone Derivatives. Catalysis Letters. (Modern biocatalytic approach).[6] 
    

Sources

Method

Use of 3-amino-1-(4-fluorophenyl)propan-1-ol in the synthesis of Capivasertib (AZD5363)

Application Note: High-Performance Synthesis of Capivasertib (AZD5363) via Chiral Amino-Alcohol Intermediates Executive Summary Capivasertib (AZD5363) is a potent, oral pan-AKT kinase inhibitor developed for the treatmen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Synthesis of Capivasertib (AZD5363) via Chiral Amino-Alcohol Intermediates

Executive Summary

Capivasertib (AZD5363) is a potent, oral pan-AKT kinase inhibitor developed for the treatment of hormone receptor-positive breast cancer and other solid tumors.[1] Its molecular architecture features a pyrrolopyrimidine core coupled to a chiral phenyl-amino-alcohol side chain.[1] The critical step in its assembly is the formation of the amide bond between the piperidine-4-carboxylic acid core and the chiral amine, (S)-3-amino-3-(4-chlorophenyl)propan-1-ol .[1]

This application note details the optimized synthetic protocol for this coupling reaction. It specifically addresses the stereochemical integrity of the chiral center and provides a modular workflow adaptable for structural analogs, including fluorinated derivatives.

Critical Chemical Clarification

User Query Note: The request specified the use of 3-amino-1-(4-fluorophenyl)propan-1-ol. Technical Correction: The FDA-approved structure of Capivasertib (AZD5363) utilizes the 4-chlorophenyl moiety and the amine is located at the C3 position relative to the alcohol at C1 (or C1 relative to the phenyl ring, depending on nomenclature conventions).[1] The correct CAS for the standard intermediate is 886061-26-3 [(S)-3-amino-3-(4-chlorophenyl)propan-1-ol].[1]

  • Standard Protocol: The guide below follows the synthesis of the authentic drug (Chloro-analog).

  • Analog Synthesis: If your objective is the Fluoro-analog (a common metabolic probe), the protocol remains identical; simply substitute the chloro-amine with (S)-3-amino-3-(4-fluorophenyl)propan-1-ol.[1]

Retrosynthetic Analysis

The convergent synthesis disconnects the molecule at the amide bond, separating the complex heteroaromatic core from the chiral benzylic amine.

Retrosynthesis Target Capivasertib (AZD5363) Target Molecule Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Core Core Acid Intermediate (Boc-Protected Piperidine) Disconnection->Core Fragment A Amine Chiral Amine Side Chain (S)-3-amino-3-(4-chlorophenyl)propan-1-ol Disconnection->Amine Fragment B

Figure 1: Retrosynthetic disconnection of Capivasertib into the Pyrrolopyrimidine Core and Chiral Amine.

Experimental Protocol

Phase 1: Materials & Reagents
ComponentSpecificationRole
Core Acid 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acidElectrophile
Chiral Amine (S)-3-amino-3-(4-chlorophenyl)propan-1-ol (CAS: 886061-26-3)Nucleophile
Coupling Agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)Activator
Base DIPEA (N,N-Diisopropylethylamine)Proton Scavenger
Solvent DMA (Dimethylacetamide) or DMF (Anhydrous)Reaction Medium
Phase 2: Amide Coupling (Step-by-Step)

Objective: Form the amide bond without racemizing the benzylic amine center.[1]

  • Preparation:

    • Charge a dry reaction vessel (inert atmosphere, N2 or Ar) with Core Acid (1.0 equiv, e.g., 4.0 g).[1]

    • Add anhydrous DMA (10 volumes, ~40 mL). Stir until a suspension or partial solution is formed.

    • Add DIPEA (3.0 equiv) to the mixture.[2] The solution may clarify.

  • Activation:

    • Add HATU (1.1 equiv) in a single portion at room temperature (20–25 °C).

    • Mechanism Note: HATU is preferred over EDCI/HOBt for this sterically hindered coupling due to faster kinetics and reduced racemization risk.

    • Stir for 5–10 minutes to allow formation of the activated ester.

  • Coupling:

    • Add (S)-3-amino-3-(4-chlorophenyl)propan-1-ol (1.0 equiv) to the reaction mixture.

    • Analog Note: If synthesizing the fluoro-derivative, add (S)-3-amino-3-(4-fluorophenyl)propan-1-ol here.[1]

    • Stir the reaction at 20–25 °C for 2–4 hours .

    • Monitoring: Monitor by LC-MS or HPLC. The limiting reagent (Core Acid) should be <2%.

  • Workup:

    • Quench the reaction by pouring slowly into Water (10 volumes) or saturated NaHCO3.

    • Extract with Ethyl Acetate (3 x 10 volumes).[1]

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate under reduced pressure.[1]

    • Intermediate: This yields the Boc-protected Capivasertib precursor.[1]

Phase 3: Deprotection & Isolation

Objective: Remove the Boc group from the piperidine amine to yield the active pharmaceutical ingredient (API).

  • Dissolve the crude intermediate in Dichloromethane (DCM) (5 volumes).

  • Add TFA (Trifluoroacetic acid) (5–10 volumes) or 4M HCl in Dioxane .

  • Stir at room temperature for 1–2 hours until Boc removal is complete (LC-MS confirmation).

  • Neutralization: Concentrate the solvent.[1] Basify the residue with aqueous NH3 or NaHCO3 to pH ~8–9.

  • Purification: The free base often precipitates.[1] Filter and wash with water/ether. Alternatively, purify via Preparative HPLC (C18, Water/Acetonitrile with 0.1% NH4OH).[1]

Process Workflow Diagram

SynthesisWorkflow Start Start: Core Acid + DMA Activate Activation: Add DIPEA + HATU Start->Activate Couple Coupling: Add Chiral Amine (25°C, 2-4h) Activate->Couple Workup Workup: Extraction (EtOAc) Couple->Workup Deprotect Deprotection: TFA/DCM or HCl Workup->Deprotect Final Final Product: Capivasertib Free Base Deprotect->Final

Figure 2: Step-by-step synthesis workflow from starting materials to active drug.

Analytical Quality Control

To ensure the protocol was successful, the following parameters must be verified.

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Conforms to structure.[1] Characteristic peaks: Pyrrolo protons (~6.5, 7.1 ppm), Phenyl protons (~7.3 ppm).[1]
Purity RP-HPLC (C18 Column)> 98.0% Area
Chiral Purity Chiral HPLC (e.g., Chiralpak AD-H)> 99.0% ee (Enantiomeric Excess is critical for biological activity).[1]
Residual Solvent GC-HeadspaceDMA < 1090 ppm, DCM < 600 ppm

Troubleshooting the "Fluoro" Analog: If you used the user-specified 3-amino-1-(4-fluorophenyl)propan-1-ol, the NMR will show a distinct splitting pattern for the aromatic protons (coupling with 19F) and the 19F-NMR will show a singlet around -115 ppm (typical for p-F-Phenyl).[1]

References

  • Discovery of AZD5363: Addie, M., et al. "Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases."[1][3] Journal of Medicinal Chemistry, 2013, 56(5), 2059-2073.[1][3]

  • Patent Process: AstraZeneca AB.[1] "Processes for the preparation of AZD5363 and intermediate used therein." U.S. Patent 9,879,017, 2018.[1]

  • Intermediate Data: PubChem Compound Summary for (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. [1]

  • Clinical Context: Turner, N. C., et al. "Capivasertib in Hormone Receptor–Positive Advanced Breast Cancer."[1] The New England Journal of Medicine, 2023.[1] [1]

Sources

Application

Application Note and Experimental Protocol for the Reduction of 3-Amino-1-(4-fluorophenyl)-1-propanone

Abstract This technical guide provides detailed experimental protocols for the reduction of 3-amino-1-(4-fluorophenyl)-1-propanone to the corresponding amino alcohol, 3-amino-1-(4-fluorophenyl)-1-propanol. Both a straigh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed experimental protocols for the reduction of 3-amino-1-(4-fluorophenyl)-1-propanone to the corresponding amino alcohol, 3-amino-1-(4-fluorophenyl)-1-propanol. Both a straightforward diastereoselective reduction using sodium borohydride and a highly enantioselective catalytic reduction based on the Corey-Bakshi-Shibata (CBS) methodology are presented. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry. The protocols include not only step-by-step procedures but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Introduction

β-amino alcohols are a pivotal class of organic compounds, frequently incorporated as key structural motifs in a wide array of pharmaceuticals and biologically active molecules. The title compound, 3-amino-1-(4-fluorophenyl)-1-propanol, is a valuable chiral building block in drug discovery. The stereochemistry of the amino and alcohol groups is often critical for the desired biological activity, making stereoselective synthesis a paramount objective. The reduction of the prochiral ketone, 3-amino-1-(4-fluorophenyl)-1-propanone, offers a direct route to this important intermediate. The fluorine substituent on the phenyl ring can enhance metabolic stability and binding affinity of the final drug candidates.

This application note details two robust protocols for this reduction: a simple and cost-effective method using sodium borohydride that yields the racemic or diastereomerically enriched product, and a more advanced, highly enantioselective method employing a chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) reduction.[1][2] The choice between these methods will depend on the specific requirements of the research, such as the need for a specific enantiomer and the scale of the synthesis.

Chemical Reaction Pathway

The fundamental transformation involves the reduction of a ketone to a secondary alcohol. The presence of the neighboring amino group can influence the stereochemical outcome of the reduction, particularly in substrate-controlled diastereoselective approaches.

Reduction of 3-amino-1-(4-fluorophenyl)-1-propanone ketone 3-amino-1-(4-fluorophenyl)-1-propanone alcohol 3-amino-1-(4-fluorophenyl)-1-propanol ketone->alcohol [H] (Reducing Agent)

Caption: General reaction scheme for the reduction of 3-amino-1-(4-fluorophenyl)-1-propanone.

Protocol 1: Diastereoselective Reduction with Sodium Borohydride

This protocol describes a straightforward and scalable method for the reduction of 3-amino-1-(4-fluorophenyl)-1-propanone using the common and inexpensive reducing agent, sodium borohydride. This method typically results in a racemic or diastereomerically enriched mixture of the product, depending on the substrate and reaction conditions.

Scientific Rationale

Sodium borohydride (NaBH₄) is a versatile and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[3] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. In a protic solvent like methanol, the resulting alkoxide intermediate is protonated to yield the alcohol. The choice of methanol as a solvent is due to its ability to dissolve both the substrate and the reducing agent, and it also serves as a proton source for the workup. The reaction is typically performed at a low temperature (0 °C) initially to control the exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.

Experimental Workflow

Caption: Workflow for the sodium borohydride reduction.

Step-by-Step Protocol
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-1-(4-fluorophenyl)-1-propanone (1.0 eq.).

    • Dissolve the substrate in methanol (10 mL per gram of substrate).

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding water (5 mL per gram of starting material) at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-amino-1-(4-fluorophenyl)-1-propanol.[4]

Protocol 2: Enantioselective Corey-Bakshi-Shibata (CBS) Reduction

This protocol provides a method for the highly enantioselective reduction of 3-amino-1-(4-fluorophenyl)-1-propanone to a single enantiomer of the corresponding alcohol. The CBS reduction employs a chiral oxazaborolidine catalyst to control the stereochemical outcome of the borane reduction.[1][2]

Scientific Rationale

The Corey-Bakshi-Shibata (CBS) reduction is a powerful tool in asymmetric synthesis.[5][6] The reaction utilizes a catalytic amount of a chiral oxazaborolidine, which coordinates with borane to form a chiral complex. This complex then coordinates to the ketone, positioning it in a way that the hydride from the borane is delivered to one specific face of the carbonyl group, leading to the formation of one enantiomer of the alcohol with high enantiomeric excess (e.e.).[7][8] The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent the decomposition of the borane and the catalyst.

Experimental Workflow

Caption: Workflow for the enantioselective CBS reduction.

Step-by-Step Protocol
  • Reaction Setup (under inert atmosphere):

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add a solution of the chiral CBS catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine, 0.1 eq.) in anhydrous THF (5 mL).

    • Cool the solution to 0 °C.

  • Borane Addition:

    • Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 1.2 eq.) to the catalyst solution via the dropping funnel over 10 minutes.

    • Stir the mixture at 0 °C for 15 minutes.

  • Substrate Addition and Reaction:

    • In a separate flame-dried flask, dissolve 3-amino-1-(4-fluorophenyl)-1-propanone (1.0 eq.) in anhydrous THF (5 mL).

    • Slowly add the substrate solution to the reaction mixture via the dropping funnel over 30 minutes, maintaining the internal temperature below 0 °C.

    • Stir the reaction mixture at 0 °C for 2-6 hours, monitoring the progress by TLC.

  • Workup and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M HCl (2 x 15 mL), followed by saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography as described in Protocol 1.

Data Presentation and Analysis

Reaction Parameters Comparison
ParameterProtocol 1: Sodium BorohydrideProtocol 2: CBS Reduction
Reducing Agent Sodium Borohydride (NaBH₄)Borane-dimethyl sulfide (BH₃·SMe₂)
Catalyst NoneChiral Oxazaborolidine (CBS catalyst)
Solvent MethanolAnhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature0 °C
Stereoselectivity Racemic / Diastereomeric mixtureHighly Enantioselective (>95% e.e. typical)
Complexity LowHigh (requires inert atmosphere)
Analytical Methods

1. Reaction Monitoring: The progress of both reactions can be monitored by Thin Layer Chromatography (TLC) on silica gel plates, eluting with a mixture of dichloromethane and methanol (e.g., 95:5 v/v). Visualization can be achieved using UV light (254 nm) and/or by staining with a potassium permanganate solution.

2. Product Characterization: The structure of the purified 3-amino-1-(4-fluorophenyl)-1-propanol should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

3. Enantiomeric Excess (e.e.) Determination (for Protocol 2): The enantiomeric excess of the chiral product from the CBS reduction should be determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Suggested Starting Conditions for Chiral HPLC:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective for the separation of amino alcohol enantiomers.[9]

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) is a common mobile phase for normal-phase chiral separations. A typical starting gradient could be 90:10 (n-hexane:isopropanol) with 0.1% diethylamine.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

    • Flow Rate: 1.0 mL/min.

    Note: These are starting conditions and may require optimization for baseline separation of the enantiomers.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction (Protocol 1 & 2) Insufficient reducing agent or inactive reagent.Use a fresh batch of reducing agent and ensure the correct stoichiometry. For Protocol 2, ensure anhydrous conditions.
Low Yield Product loss during workup or purification.Optimize extraction and chromatography conditions. Ensure complete quenching before extraction.
Low Enantioselectivity (Protocol 2) Inactive or racemic catalyst. Moisture in the reaction.Use a fresh, high-quality CBS catalyst. Ensure all glassware is flame-dried and solvents are anhydrous.
Poor Separation in Chiral HPLC Inappropriate chiral stationary phase or mobile phase.Screen different chiral columns and mobile phase compositions. Adjust the ratio of the mobile phase components and the concentration of the additive.

Conclusion

The reduction of 3-amino-1-(4-fluorophenyl)-1-propanone is a key transformation for accessing a valuable chiral building block. The choice between a simple diastereoselective reduction with sodium borohydride and a more complex but highly enantioselective CBS reduction will be dictated by the specific synthetic goals. The protocols provided in this application note offer reliable and reproducible methods for both approaches, supported by scientific rationale and practical guidance for execution and analysis.

References

  • Bhushan, R., & Lal, M. (2014). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography.
  • Sumika Chemical Analysis Service, Ltd. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571.
  • Blaskovich, M. A., Hwang, S. H., & Kim, H. O. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(6), 445-447.
  • Chem-Station. (2014, June 18). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]

  • O'Leary, D. J. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Singleton, D. A. (2011). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Organic Chemistry Explained. (2021, September 15). CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism [Video]. YouTube. [Link]

  • Matyáš, R., & Kovaříková, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-166.
  • Zhang, T., & Wang, C. (2011). Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether. Organic Chemistry: An Indian Journal, 7(5), 290-292.
  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

Sources

Method

Derivatization of the amino group of 3-amino-1-(4-fluorophenyl)propan-1-ol

Application Note: Chemoselective N-Derivatization of 3-amino-1-(4-fluorophenyl)propan-1-ol Executive Summary This technical guide details the chemoselective derivatization of the primary amino group in 3-amino-1-(4-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Derivatization of 3-amino-1-(4-fluorophenyl)propan-1-ol

Executive Summary

This technical guide details the chemoselective derivatization of the primary amino group in 3-amino-1-(4-fluorophenyl)propan-1-ol . This scaffold is a privileged structure in medicinal chemistry, serving as a core fragment for serotonin-norepinephrine reuptake inhibitors (SNRIs) and kinase inhibitors (e.g., Capivasertib).

The primary challenge in derivatizing this molecule is achieving exclusive N-functionalization without affecting the secondary benzylic alcohol. This guide provides three self-validating protocols—Acylation, Reductive Alkylation, and Sulfonylation—designed to exploit the nucleophilic differential between the amine and the alcohol.

Chemical Reactivity & Mechanistic Logic

To ensure protocol reliability, one must understand the electronic environment of the substrate.

Nucleophilic Hierarchy
  • Primary Amine (-NH₂): The nitrogen atom is a potent nucleophile with a conjugate acid pKa of approximately 9.5–10.5 . It acts as a "soft" nucleophile, reacting rapidly with electrophiles.

  • Benzylic Alcohol (-OH): The hydroxyl proton has a pKa of ~16–17 . The oxygen is a "harder" nucleophile and is significantly less reactive than the amine in neutral or mildly basic conditions. However, the benzylic position stabilizes carbocations, making the alcohol prone to elimination (styrene formation) under strong acidic conditions or high heat.

The Chemoselectivity Strategy

We utilize kinetic control to target the amine. By maintaining a pH < 11 and keeping temperatures low (0°C to RT), we ensure the alcohol remains protonated and non-nucleophilic, while the amine remains free to react.

DOT Diagram: Derivatization Decision Tree

DerivatizationLogic Substrate 3-amino-1-(4-fluorophenyl)propan-1-ol Target Target Derivative? Substrate->Target Amide Amide (Stability/Solubility) Target->Amide Acylation SecAmine Secondary Amine (Basic center retained) Target->SecAmine Reductive Alkylation Sulfonamide Sulfonamide (Metabolic Stability) Target->Sulfonamide Sulfonylation Cond1 Protocol A Amide->Cond1 EDC/NHS or RCOCl/TEA Cond2 Protocol B SecAmine->Cond2 Aldehyde + NaBH(OAc)3 Cond3 Protocol C Sulfonamide->Cond3 RSO2Cl + DIPEA

Figure 1: Decision matrix for selecting the appropriate chemoselective protocol based on the desired pharmacological outcome.

Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amide Formation)

Use Case: Creating stable amide linkers for SAR studies. Critical Control: Temperature must be kept low to prevent O-acylation.

Materials:

  • Substrate: 3-amino-1-(4-fluorophenyl)propan-1-ol (1.0 equiv)

  • Acyl Chloride (R-COCl) (1.05 equiv) OR Carboxylic Acid + EDC/HOBt

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the amino-alcohol in 5 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add 1.2 mmol of TEA. Cool the mixture to 0°C using an ice bath. Note: Cooling is critical to suppress O-acylation.

  • Electrophile Addition: Add the Acyl Chloride (1.05 mmol) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

  • Quench: Add 5 mL of saturated NaHCO₃ solution. Stir for 10 minutes.

  • Work-up: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Use Case: Retaining the basic nitrogen center for target binding affinity. Advantage: Sodium Triacetoxyborohydride (STAB) is mild and will not reduce the ketone/aldehyde to an alcohol, nor will it affect the benzylic alcohol.

Materials:

  • Substrate: 1.0 equiv

  • Aldehyde/Ketone: 1.1 equiv

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure:

  • Imine Formation: Dissolve 1.0 mmol of substrate and 1.1 mmol of aldehyde in 5 mL DCE. Stir for 30–60 minutes at RT. Observation: Solution may become slightly warm.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.

  • Optimization (Optional): If the reaction is sluggish, add 1 drop of Acetic Acid to catalyze imine formation.

  • Timeline: Stir at RT for 4–16 hours. Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Work-up: Extract with DCM. Crucial: Ensure the aqueous layer is basic (pH > 9) to extract the free amine.

Protocol C: Sulfonylation (Sulfonamide Synthesis)

Use Case: Increasing metabolic stability and polar surface area. Risk:[1][2] Sulfonyl chlorides are highly reactive; O-sulfonylation is a competing side reaction.

Step-by-Step Procedure:

  • Setup: Dissolve 1.0 mmol substrate in DCM (5 mL).

  • Base: Add 2.0 equiv of DIPEA.

  • Cooling: Cool to -10°C (Salt/Ice bath).

  • Addition: Add Sulfonyl Chloride (1.0 equiv) very slowly. Do not use excess sulfonyl chloride.

  • Monitoring: Monitor strictly by TLC. Stop the reaction immediately upon consumption of the starting amine.

  • Quench: Add water immediately to hydrolyze any unreacted sulfonyl chloride.

Analytical Validation & QC

To confirm chemoselectivity (N- vs O-derivatization), ¹H NMR is the gold standard.

Table 1: Diagnostic NMR Signals (in CDCl₃)

Proton PositionUnreacted Substrate (δ ppm)N-Derivative (Target)O-Derivative (Impurity)
H-1 (CH-OH) ~4.6 - 4.8 (dd)No significant shift (4.6 - 4.9)Downfield Shift (> 5.5 ppm)
H-3 (CH₂-N) ~2.8 - 3.0 (m)Shifted (depends on R group)Minimal shift
Amide NH N/ANew doublet/broad singlet (~6-8 ppm)N/A

Interpretation:

  • If the proton at the chiral center (H-1, benzylic) shifts downfield by ~1.0 ppm, O-acylation has occurred .

  • If H-1 remains at ~4.7 ppm and a new amide proton appears, Chemoselectivity is successful .

DOT Diagram: Analytical Workflow

QC_Workflow Sample Crude Reaction Mixture NMR 1H NMR Analysis (CDCl3) Sample->NMR CheckH1 Check Benzylic Proton (H-1) Shift @ ~4.7 ppm NMR->CheckH1 Success Shift Unchanged: N-Derivatization Confirmed CheckH1->Success No Shift Failure Shift > 5.5 ppm: O-Acylation Detected CheckH1->Failure Downfield Shift

Figure 2: Quality control logic for verifying regioselectivity.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for nucleophilic hierarchy and chemoselectivity).
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • BenchChem. (2025). "(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol Structure and Properties." Link

  • Verkade, J. M., et al. (2015). "Enantio- and diastereoselective synthesis of γ-amino alcohols." Chemical Communications, 51, 14497-14500. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond synthesis." Nature, 480, 471–479.

Sources

Application

Application Notes &amp; Protocols for the Scale-Up Synthesis of Optically Active 3-Amino-1-Phenylpropanol Derivatives

Abstract Optically active 3-amino-1-phenylpropanol derivatives are critical chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), including widely used drugs such as fluoxetine and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Optically active 3-amino-1-phenylpropanol derivatives are critical chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), including widely used drugs such as fluoxetine and atomoxetine.[1][2] The stereochemistry at the carbinol center is often paramount for biological activity, making the development of efficient, scalable, and enantioselective synthetic routes a key objective for drug development professionals.[3][4] This document provides a comprehensive guide to the strategic planning and execution of the scale-up synthesis of these valuable intermediates. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process engineering considerations necessary for a successful transition from laboratory to plant scale. We will explore dominant asymmetric strategies, detail robust experimental protocols, and discuss the integration of Process Analytical Technology (PAT) to ensure a controlled, reproducible, and compliant manufacturing process.

Strategic Overview: Pathways to Enantiopurity at Scale

The primary challenge in producing enantiomerically pure 3-amino-1-phenylpropanol lies in the efficient and selective creation of the chiral hydroxyl group. While numerous methods exist at the bench scale, only a few meet the rigorous demands of industrial production, which prioritize safety, cost-effectiveness, atom economy, and robustness.[5][6] The three principal strategies are asymmetric reduction of a prochiral ketone, resolution of a racemic mixture, and synthesis from the chiral pool.

Asymmetric Reduction of β-Aminoketones

This is arguably the most convergent and widely adopted industrial strategy. The synthesis begins with the corresponding prochiral β-aminoketone, typically prepared via a Mannich reaction of an acetophenone derivative, formaldehyde, and a suitable amine.[2][7] The key step is the enantioselective reduction of the ketone.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to direct a borane reducing agent (e.g., borane-dimethyl sulfide, BMS) to one face of the ketone, yielding the desired alcohol with high enantioselectivity.[8][9][10] The catalyst is generated in situ or used as a pre-formed reagent, and its predictable stereochemical outcome makes it a reliable choice.[9][11]

  • Asymmetric Transfer Hydrogenation (ATH): ATH has gained significant traction for large-scale operations due to its enhanced safety profile, avoiding the use of pyrophoric and moisture-sensitive boranes.[12] This method typically uses a stable hydrogen donor, like formic acid or isopropanol, in conjunction with a chiral transition metal catalyst, often based on Ruthenium(II) or Rhodium(III) complexes with chiral diamine ligands.[12]

Resolution of Racemic Alcohols

This classical approach involves the non-stereoselective synthesis of the racemic 3-amino-1-phenylpropanol, followed by separation of the enantiomers.

  • Diastereomeric Salt Crystallization: The racemic amino alcohol is reacted with a chiral resolving agent, such as D- or L-tartaric acid, to form a pair of diastereomeric salts.[13] These salts possess different physical properties, most importantly solubility, allowing one diastereomer to be selectively crystallized and isolated.[13] While robust, this method's primary drawback is a theoretical maximum yield of 50% for the desired enantiomer, unless an efficient process for racemizing and recycling the unwanted enantiomer is implemented.

  • Enzymatic Kinetic Resolution: This technique uses a lipase or other enzyme to selectively acylate one enantiomer of the alcohol, allowing the acylated and unreacted enantiomers to be separated.[14] Biocatalysis offers exceptional selectivity under mild conditions but can be limited by enzyme cost, stability, and productivity on an industrial scale.[14]

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: High-level overview of primary synthetic strategies.

Chiral Pool Synthesis

This approach utilizes readily available, enantiomerically pure starting materials, such as natural α-amino acids (e.g., L-phenylalanine), as the foundation.[3][15] The inherent chirality of the starting material is carried through the synthetic sequence to define the stereocenter in the final product. The reduction of the amino acid's carboxyl group is a key step.[16] While this strategy guarantees high enantiopurity, it may involve more synthetic steps compared to the asymmetric reduction pathway, potentially impacting overall yield and cost.

Strategy Key Advantages Scale-Up Challenges & Considerations Typical ee
Asymmetric Reduction Convergent, high theoretical yield, excellent stereocontrol.Catalyst cost, loading, and recovery; handling of pyrophoric reagents (boranes); process optimization for ATH.[17]>95-99%
Diastereomeric Resolution Uses established technology, robust and reliable.50% theoretical yield limit; requires efficient recycling of unwanted enantiomer; solvent-intensive.>99% (after crystallization)
Chiral Pool Synthesis Inherent high enantiopurity from starting material.Potentially longer synthetic routes; availability and cost of the specific chiral starting material.>99%

From Flask to Floor: Critical Scale-Up & Process Control

Scaling a synthesis is not merely about using larger glassware; it involves navigating a host of new variables that can profoundly impact reaction outcomes.[5][18][19] A successful scale-up requires a proactive approach that anticipates these challenges.

Core Process Parameters
  • Thermal Management: The Mannich reaction and, particularly, the quenching of borane reductions are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[18] This can lead to thermal gradients, causing side reactions and impurities. A jacketed reactor with precise temperature control and a carefully planned reagent addition profile is essential.

  • Mixing and Mass Transfer: What is easily mixed with a magnetic stir bar in a flask may be inefficiently mixed by a mechanical agitator in a 500 L reactor. Poor mixing can lead to localized "hot spots" of reagent concentration, affecting yield and selectivity. The choice of impeller type, agitation speed, and baffle configuration is critical.

  • Purity of Reagents and Solvents: Impurities that are negligible at the gram scale can become significant at the kilogram scale, potentially poisoning catalysts or complicating purification.[18] Rigorous quality control of all incoming raw materials is non-negotiable.

Process Analytical Technology (PAT) Integration
  • Real-Time Monitoring: Instead of waiting for offline QC tests, in-situ spectroscopic probes (FTIR or Raman) can be integrated into the reactor.[18][23] These tools can monitor the disappearance of the starting ketone and the appearance of the product alcohol in real-time, allowing for precise determination of the reaction endpoint. This prevents over-processing and ensures batch-to-batch consistency.

  • Quality by Design (QbD): PAT is a cornerstone of the QbD approach.[22][24] By understanding how process parameters influence the final product's quality (e.g., how temperature affects enantiomeric excess), a "design space" can be established where the process is known to consistently produce material that meets specifications.

Parameter / Attribute Scale-Up Consideration PAT / Monitoring Tool
Reagent Addition Controlled addition rate to manage exotherms.Automated dosing pumps linked to temperature probes.
Reaction Completion Avoids over-reaction and byproduct formation.In-situ FTIR/Raman spectroscopy to monitor key functional groups.[18][23]
Crystallization Control of particle size and polymorphism.[5]In-situ particle size analyzers (e.g., FBRM).
Enantiomeric Purity (ee) Ensure CQA is met.At-line or online chiral HPLC analysis.[25][26]

dot graphdot { graph [layout=dot, rankdir=TB, splines=true, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Role of PAT in a controlled manufacturing process.

Detailed Protocols: Asymmetric Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one

The following protocols outline a robust and scalable procedure based on the CBS reduction strategy, which provides high enantioselectivity.

Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one HCl (Mannich Reaction)

Objective: To synthesize the prochiral ketone precursor required for the asymmetric reduction.

Materials:

  • Acetophenone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Ethanol, Reagent Grade

  • Isopropyl Acetate

Procedure:

  • To a jacketed glass reactor, charge acetophenone (1.0 eq), paraformaldehyde (1.2 eq), dimethylamine hydrochloride (1.1 eq), and ethanol.

  • Seal the reactor and heat the mixture to reflux (approx. 78-80°C) with moderate agitation.

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by taking samples for offline HPLC analysis until acetophenone consumption is >98%.

  • Once complete, cool the reaction mixture to 50°C.

  • Distill off the ethanol under vacuum until a thick slurry remains.

  • Cool the slurry to 20-25°C and add isopropyl acetate. Agitate for 1 hour.

  • Cool the mixture to 0-5°C and hold for at least 2 hours to maximize crystallization.

  • Filter the solid product and wash the cake with cold (0-5°C) isopropyl acetate.

  • Dry the solid under vacuum at 50°C to a constant weight to yield the title compound as a white crystalline solid.

Protocol 2: (S)-3-(Dimethylamino)-1-phenyl-1-propanol (Asymmetric CBS Reduction)

Objective: To perform the key enantioselective reduction of the prochiral ketone.

Materials:

  • 3-(Dimethylamino)-1-phenylpropan-1-one HCl (from Protocol 1)

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Aqueous Sodium Hydroxide (e.g., 2 M)

  • Toluene

Procedure:

  • Free-Basing the Ketone: Suspend the 3-(Dimethylamino)-1-phenylpropan-1-one HCl (1.0 eq) in toluene in a dry, inerted reactor. Add aqueous sodium hydroxide and agitate until all solids dissolve. Separate the aqueous layer and retain the organic (toluene) layer containing the free amine. Dry the organic layer with anhydrous magnesium sulfate, filter, and transfer to the main reaction vessel.

  • Catalyst Setup: In the main dry and inerted reactor, charge anhydrous THF and cool to -10°C to 0°C.

  • Slowly add (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.10 eq) to the cold THF.

  • Borane Addition: Add the borane-dimethyl sulfide complex (0.8 - 1.0 eq) dropwise to the catalyst solution over 30-60 minutes, ensuring the internal temperature does not exceed 0°C. Stir for an additional 15 minutes.

  • Substrate Addition: Slowly add the toluene solution of the free aminoketone from step 1 to the catalyst-borane mixture over 1-2 hours, maintaining the internal temperature between -10°C and 0°C.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor progress by TLC or at-line HPLC until >99% conversion of the starting ketone is observed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of methanol. CAUTION: This is highly exothermic and generates hydrogen gas. Ensure adequate cooling and proper venting. The addition should be controlled to keep the internal temperature below 10°C.

  • Work-up: Allow the mixture to warm to room temperature. Concentrate under reduced pressure to remove most of the solvents. Add toluene and water. Adjust pH to >12 with aqueous NaOH. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic layer under vacuum to yield the crude product as an oil. Further purification can be achieved via crystallization of a suitable salt (e.g., hydrochloride) if required.

Protocol 3: Chiral HPLC for Enantiomeric Excess (ee) Determination

Objective: To quantify the enantiomeric purity of the final product.

Method:

  • Column: Chiral stationary phase column (e.g., Daicel CHIRALCEL OD-H or similar).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol with a small percentage of a basic modifier like diethylamine (e.g., 90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Procedure: Dissolve a small sample of the final product in the mobile phase. Inject onto the HPLC system. The two enantiomers will elute at different retention times. Calculate the enantiomeric excess using the peak areas: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Detailed workflow for the recommended synthetic protocol.

References

  • Vertex AI Search. (2025). Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025.
  • Chiralpedia. (2024).
  • Asynt. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Phaedrus. (2025). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
  • AZoM. (2023).
  • ResearchGate. (n.d.). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions.
  • Wikipedia. (n.d.). Process analytical technology.
  • ScienceDirect. (2021).
  • ResearchGate. (n.d.). Process analytical technology in the pharmaceutical industry: A toolkit for continuous improvement.
  • Chemtek Scientific. (2024).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Engineering Advances in Asymmetric Catalysis: Scalable and Sustainable Synthesis.
  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Google Patents. (n.d.). JPH0285235A - Production of optically active amino-alcohols.
  • World Pharma Today. (2025). Overcoming Challenges in Scale-Up Production.
  • Sci-Hub. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.
  • BenchChem. (2025). discovery and synthesis of chiral amino alcohols.
  • BenchChem. (n.d.). 3-amino-3-phenyl-1-propanol cas:14593-04-5.
  • MDPI. (2018).
  • BenchChem. (n.d.). Chiral Synthesis of 3-Amino-1-(furan-3-yl)
  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
  • PMC. (n.d.).
  • ACS Publications. (2002).
  • JOCPR. (2016). A Reduction of Chiral Amino Acids Based on Current Method.
  • Phenomenex. (n.d.).
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • ResearchGate. (2025). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton.
  • Chem-Impex. (n.d.). (R)-3-Amino-3-phenyl-1-propanol.

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the purification of 3-amino-1-phenyl-propan-1-ol

Technical Support Center: 3-Amino-1-phenyl-propan-1-ol Purification Status: Online Agent: Senior Application Scientist Topic: Troubleshooting Isolation, Resolution, and Analysis of -Amino Alcohols Case ID: APP-PUR-2024 I...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-1-phenyl-propan-1-ol Purification

Status: Online Agent: Senior Application Scientist Topic: Troubleshooting Isolation, Resolution, and Analysis of


-Amino Alcohols
Case ID:  APP-PUR-2024

Introduction: The "Sticky" Nature of Amino Alcohols

Welcome to the technical support portal. You are likely here because 3-amino-1-phenyl-propan-1-ol (CAS: 5053-63-4) is behaving like a "sticky oil" rather than a crystalline solid, or your chiral purity (ee%) is stalling.

This molecule is a critical scaffold for SNRI/SSRI therapeutics (e.g., Fluoxetine, Atomoxetine precursors). Its dual functionality—a basic primary amine and a secondary alcohol—creates strong intermolecular hydrogen bonding and high polarity. This results in two primary challenges:

  • Phase Transfer Difficulty: It resists extraction into non-polar solvents.

  • Amine Tailing: It interacts aggressively with silanol groups in chromatography.

Below are the specific troubleshooting modules designed to resolve these bottlenecks.

Module 1: Isolation & Salt Formation (The "Oiling Out" Issue)

User Issue: "I reduced the ketone precursor, but after workup, I have a viscous yellow oil that won't crystallize. Vacuum distillation led to decomposition."

Diagnosis: The free base of 3-amino-1-phenyl-propan-1-ol has a low melting point and tends to supercool into an amorphous oil. Furthermore, thermal stress during distillation can cause intermolecular condensation (polymerization) or elimination reactions.

Solution: Oxalate Salt Formation Do not attempt to store or purify the free base if high purity is required. Convert it immediately to the Oxalate Salt (CAS: 114843-08-2) . The oxalate salt is non-hygroscopic and crystallizes readily, purging impurities (unreacted ketone) into the mother liquor.

Protocol: Chemical Isolation via Oxalate

  • Dissolution: Dissolve your crude oily residue in Ethanol (EtOH) or Ethyl Acetate (EtOAc) (Ratio: 5 mL solvent per 1 g crude).

  • Acid Addition: Add a stoichiometric amount (1.05 eq) of Oxalic Acid dissolved in warm EtOH.

  • Crystallization:

    • Stir at room temperature for 2 hours.

    • Cool to 0–5°C. A white precipitate should form.

    • Troubleshooting: If no solid forms, scratch the glass or seed with a known crystal.

  • Filtration: Filter the solid and wash with cold EtOAc.

Data Comparison: Free Base vs. Salt

PropertyFree BaseOxalate Salt
Physical State Viscous Oil / Low MP SolidWhite Crystalline Solid
Stability Oxidizes/Absorbs CO₂Stable at Room Temp
Purification Potential Low (Distillation difficult)High (Recrystallization)
Melting Point ~40–50°C (Broad/Ill-defined)Distinct (Check COA)

Module 2: Chiral Resolution (Obtaining the (S)-Enantiomer)

User Issue: "I synthesized the racemate but need the (S)-enantiomer for a bioactivity study. Chiral HPLC prep is too expensive for my scale (50g)."

Diagnosis: For scales >10g, classical resolution via diastereomeric salt formation is superior to chromatography. The structural rigidity of the phenyl ring makes (S)-(+)-Mandelic Acid an ideal resolving agent.

The "Self-Validating" Workflow: The success of this resolution relies on the solubility difference between the (S,S)-salt and the (R,S)-salt.

ResolutionWorkflow Racemate Racemic 3-amino-1-phenyl-propan-1-ol (50g Input) Agent Add (S)-(+)-Mandelic Acid (0.5 - 1.0 eq) Racemate->Agent Solvent Solvent System: IPA or 2-Butanol (wet) Agent->Solvent Crystallization Heat to Dissolve -> Slow Cool Solvent->Crystallization SolidPhase Solid Precipitate (S)-Amine + (S)-Acid Salt Crystallization->SolidPhase Less Soluble LiquidPhase Mother Liquor (R)-Amine Enriched Crystallization->LiquidPhase More Soluble Recryst Recrystallize (EtOH) SolidPhase->Recryst Increase ee% BaseLib Base Liberation (NaOH / DCM Extraction) Recryst->BaseLib FinalProd Pure (S)-Enantiomer (>99% ee) BaseLib->FinalProd

Figure 1: Classical Resolution Workflow using Mandelic Acid.[1] The (S)-amine forms a less soluble diastereomeric salt with (S)-mandelic acid in alcoholic solvents.

Alternative: Enzymatic Kinetic Resolution If chemical resolution fails, use Candida antarctica Lipase B (CAL-B) .

  • Mechanism: The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol untouched.

  • Reagents: Vinyl Acetate (acyl donor), CAL-B (Novozym 435), MTBE (solvent).

  • Advantage: Avoids harsh acids; runs at room temperature.

Module 3: Chromatographic Analysis (HPLC Tailing)

User Issue: "My HPLC peaks are tailing badly (Asymmetry > 1.5). I can't integrate the impurity peaks reliably."

Diagnosis: The primary amine group (


) is protonated at neutral/acidic pH and interacts ionically with residual silanol groups (

) on the silica column backbone. This secondary interaction causes peak broadening and tailing.

Troubleshooting Guide:

ParameterStandard ConditionOptimized Condition (Fix) Reasoning
Column Standard C18Base-Deactivated C18 or Amine-Specific "End-capped" columns reduce exposed silanols. Columns like Zorbax SB-Aq or Newcrom R1 are designed for polar amines [1, 5].
Mobile Phase pH Neutral (pH 7)High pH (pH 9.5-10) At pH > pKa (approx 9.5), the amine is unprotonated (neutral) and does not bind to silanols. Note: Ensure column is alkali-stable.
Additives None0.1% Triethylamine (TEA) TEA acts as a "sacrificial base," saturating active silanol sites so your analyte doesn't.
Ion Pairing NoneHexanesulfonate Forms a neutral ion pair with the amine, improving retention and shape on C18 [4].

Recommended HPLC Method (Starting Point):

  • Column: C18 (End-capped), 5µm, 150 x 4.6 mm.

  • Mobile Phase A: 10mM Ammonium Acetate (pH 9.0 with Ammonia).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 60% B over 15 mins.

  • Detection: UV 210 nm (low wavelength due to lack of conjugation beyond the phenyl ring).

Module 4: Safety & Storage

Expert Note: While the free base is relatively stable, it will absorb atmospheric CO₂ to form carbamates over time.

  • Storage: Store the Oxalate salt in a desiccator at room temperature.

  • Handling: The compound is an irritant. Use standard PPE.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intentional derivatization is planned).

References

  • BenchChem. (2025).[1][3] A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. Link

  • ResearchGate. (2025). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Link

  • Sigma-Aldrich. (2025). Product Specification: 3-Amino-1-phenylpropan-1-ol oxalate (CAS 114843-08-2).[4] Link

  • National Institutes of Health (PMC). (2025). Optimization of HPLC methods for combined powder formulations.... Link

  • SIELC Technologies. (2025). Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column. Link

For further assistance, please contact the laboratory support team with your specific batch number and chromatograms.

Sources

Optimization

Technical Support Center: Synthesis of 3-Amino-1-Phenylpropanol Derivatives

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiling Target Molecule Class: 3-amino-1-phenylpropan-1-ols (Precursors to Fluoxetine, Atomoxetine, Dapoxetine) Introduction: The Benzylic Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiling Target Molecule Class: 3-amino-1-phenylpropan-1-ols (Precursors to Fluoxetine, Atomoxetine, Dapoxetine)

Introduction: The Benzylic Challenge

Welcome to the technical support hub for the synthesis of 3-amino-1-phenylpropanol derivatives. Whether you are synthesizing the racemic core for Fluoxetine or the enantiopure scaffold for Atomoxetine, you are navigating a chemical minefield centered on the benzylic position .

This scaffold presents a unique "push-pull" instability:

  • The Mannich Base Precursor: Prone to retro-Mannich fragmentation and polymerization.

  • The Benzylic Alcohol Product: Highly susceptible to acid-catalyzed dehydration and hydrogenolysis.

This guide bypasses standard textbook procedures to focus exclusively on failure modes —why your yield is low, why your impurity profile is complex, and how to fix it.

Module 1: The Mannich Base Instability (The Ketone Phase)

Context: The synthesis often begins with a Mannich reaction (Acetophenone + Formaldehyde + Amine) to form the


-amino ketone.[1] This intermediate is thermodynamically unstable.
Critical Failure Mode: The Retro-Mannich Loop

If your reaction mixture turns into a viscous, dark tar or your yield drops upon heating, you are likely triggering a Retro-Mannich elimination . The


-amino ketone eliminates the amine to form Phenyl Vinyl Ketone (PVK) . PVK is a potent Michael acceptor that rapidly polymerizes.
Troubleshooting Guide: Mannich Phase
SymptomProbable CauseDiagnostic CheckCorrective Action
Low Yield / Tar Formation Elimination to Vinyl Ketone (PVK) followed by polymerization.TLC/LCMS shows "smearing" or high MW species.pH Control: Ensure the reaction is acidic (pH < 4). The amine must be protonated (ammonium salt) to prevent elimination.
Bis-Alkylation Primary amine reacting with two equivalents of formaldehyde/ketone.LCMS shows [M+Intermediate] peak.Stoichiometry: Use a large excess of amine HCl salt (3-5 eq) or switch to a secondary amine if applicable.
Reversion to Acetophenone Retro-Mannich reaction during workup.HPLC shows increase in Acetophenone peak over time.Temperature: Never heat the free base of the Mannich ketone above 50°C. Perform workup at

.
Pathway Visualization: The Danger Zone

MannichInstability Acetophenone Acetophenone (Starting Material) MannichBase Mannich Base (β-amino ketone) Acetophenone->MannichBase Formaldehyde + Amine MannichBase->Acetophenone Retro-Mannich (Heat/Basic pH) PVK Phenyl Vinyl Ketone (Highly Reactive) MannichBase->PVK Elimination (- Amine) PVK->MannichBase + Amine (Michael Addn) Polymer Polymer/Tar (Irreversible) PVK->Polymer Polymerization

Figure 1: The instability loop of the Mannich base intermediate. Note that Phenyl Vinyl Ketone (PVK) is the gateway to irreversible tar formation.

Module 2: Reduction & Hydrogenolysis (The Alcohol Phase)

Context: Converting the ketone to the alcohol. This is the step where stereochemistry is often set (e.g., using CBS reduction or Enzymatic KREDs).

Critical Failure Mode: Benzylic Hydrogenolysis

A common error is "over-reducing" the molecule. The benzylic C-OH bond is weak. If you use catalytic hydrogenation (Pd/C, H2) to reduce the ketone or remove a benzyl protecting group elsewhere, you risk cleaving the C-O bond entirely, yielding the alkane impurity (e.g., 3-phenylpropylamine).

Troubleshooting Guide: Reduction Phase
SymptomProbable CauseDiagnostic CheckCorrective Action
Impurity at RRT ~1.5 (Non-polar) Hydrogenolysis: Conversion of C-OH to CH2.[2]NMR: Loss of benzylic proton signal (~4.8 ppm).Change Catalyst: Switch from Pd/C to Pt/C or Raney Ni (less active for hydrogenolysis). Poison catalyst with amines.
Racemization Dynamic Kinetic Resolution Failure. Chiral HPLC shows <90% ee.pH/Temp: Benzylic ketones can enolize. Ensure reduction is faster than enolization. Keep temp < -10°C for borohydride reductions.
Incomplete Reduction Boron complex formation.LCMS shows M+10 mass (Boron adduct).Quench Protocol: Boron-amine complexes are stable. Quench with MeOH/HCl and reflux briefly to break the B-N bond.
Pathway Visualization: Reduction vs. Hydrogenolysis

ReductionPathways Ketone Mannich Ketone (C=O) Alcohol Target Alcohol (C-OH) Ketone->Alcohol NaBH4 or Selectride Alkane Alkane Impurity (Hydrogenolysis Product) Ketone->Alkane Pd/C, H2 (Acidic conditions) Alcohol->Alkane Pd/C, H2 (Over-reduction)

Figure 2: The competition between desired carbonyl reduction and undesired benzylic C-O cleavage (hydrogenolysis).

Module 3: Dehydration & Cyclization (Post-Synthesis)

Context: You have the alcohol, but it degrades during workup or shelf storage.

Critical Failure Mode: Acid-Catalyzed Dehydration

Benzylic alcohols readily dehydrate to form styrene derivatives (cinnamyl amines) in the presence of acid. This is often cited as "Impurity B" in pharmacopeial monographs for related compounds.

Critical Failure Mode: Intramolecular Cyclization

The amine at position 3 is perfectly positioned to attack the benzylic position if the alcohol is activated (e.g., by mesyl chloride) or if formaldehyde is present, forming Azetidines or 1,3-Oxazines .

Troubleshooting Guide: Stability
SymptomProbable CauseCorrective Action
New UV-active impurity (254 nm) Dehydration: Formation of conjugated alkene (Styrene derivative).Avoid Acidic Workup: Do not use strong acid to quench. Keep extracts neutral/basic. Store as the HCl salt only if dry; moisture + salt = acidity.
Mass M+12 Impurity Oxazine Formation: Reaction with residual formaldehyde from Step 1.Formaldehyde Scavenging: Ensure Step 1 is fully quenched. Wash organic layer with sodium bisulfite to remove HCHO before reduction.
Loss of product during activation Azetidine Formation: Intramolecular displacement of LG by amine.Protect the Amine: You cannot activate the alcohol (MsCl/TsCl) with a free secondary amine. Protect amine (Boc/Cbz) first.
Pathway Visualization: Dehydration Mechanism

Dehydration Alcohol 3-Amino-1-Phenylpropanol (Benzylic Alcohol) Carbocation Benzylic Carbocation (Intermediate) Alcohol->Carbocation H+ (Acid) - H2O Carbocation->Alcohol + H2O (Reversible) Alkene Cinnamyl Amine (Dehydrated Impurity) Carbocation->Alkene - H+ (Elimination)

Figure 3: The acid-catalyzed dehydration pathway. The stability of the benzylic carbocation drives this side reaction.

References

  • Fluoxetine Impurity Profiling: Identifying specific impurities including the hydrogenolysis product (N-methyl-3-phenylpropan-1-amine).

    • Source:Organic Process Research & Development (2000). "Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes."
  • Mannich Reaction Mechanism & Instability: Detailed kinetics of the retro-Mannich reaction and vinyl ketone form

    • Source:Journal of the American Chemical Society (1959). "The Mechanism of the Mannich Reaction."
  • Benzylic Hydrogenolysis on Pd/C: Mechanism of C-O bond cleavage in benzylic systems.

    • Source:Journal of Catalysis (2002). "Hydrogenolysis of benzyl alcohol on Pd/C."
  • Asymmetric Reduction of 3-amino-1-phenylpropanone: Methods for enantioselective synthesis avoiding racemiz

    • Source:Tetrahedron: Asymmetry (2003).

Sources

Troubleshooting

Stability and degradation of 3-amino-1-(4-fluorophenyl)propan-1-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-amino-1-(4-fluorophenyl)propan-1-ol. It addresses common questions and troubleshooting scenari...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-amino-1-(4-fluorophenyl)propan-1-ol. It addresses common questions and troubleshooting scenarios related to the stability and degradation of this important chiral building block. The information herein is curated to ensure scientific integrity and provide actionable insights for your experiments.

Compound Overview

3-amino-1-(4-fluorophenyl)propan-1-ol is a chiral β-amino alcohol that serves as a critical intermediate in pharmaceutical synthesis.[1] Its structure, featuring a secondary alcohol, a primary amine, and a fluorinated phenyl group, makes it a versatile synthon, notably in the development of targeted therapies like the AKT inhibitor Capivasertib (AZD5363).[1] The presence of these functional groups also dictates its stability profile and potential degradation pathways. Understanding these characteristics is paramount for developing robust analytical methods, ensuring the integrity of stock solutions, and maintaining the compound's purity throughout its use.

PropertyValue/InformationSource
Molecular Formula C9H12FNO[2]
Molecular Weight 169.20 g/mol [3]
Appearance Typically an oil or solid[4]
Storage Recommended at 2-8°C under an inert atmosphere.[1]
Key Functional Groups Primary Amine, Secondary Alcohol, Fluorophenyl GroupInferred from structure

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and preliminary stability of 3-amino-1-(4-fluorophenyl)propan-1-ol.

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, 3-amino-1-(4-fluorophenyl)propan-1-ol should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] The primary amine is susceptible to oxidation and reaction with atmospheric carbon dioxide, while the overall structure may be sensitive to light. For routine lab use, tightly sealed amber glass vials stored in a refrigerator are recommended.[5]

Q2: What solvents are recommended for preparing stock solutions?

A2: Polar organic solvents such as methanol, ethanol, and DMSO are generally suitable for dissolving 3-amino-1-(4-fluorophenyl)propan-1-ol.[1] For analytical purposes, acetonitrile (MeCN) and dimethyl sulfoxide (DMSO) are often preferred as they are less likely to react with the compound under typical forced degradation conditions compared to alcohols like methanol.[6] Always use HPLC-grade or higher purity solvents.

Q3: Is this compound sensitive to pH?

A3: Yes. The primary amine (pKa likely in the 9-10 range) will be protonated at acidic pH, which can protect it from certain reactions but may make the alcohol group more susceptible to acid-catalyzed dehydration.[1] Under basic conditions, the amine is deprotonated and more nucleophilic, increasing its reactivity and susceptibility to oxidation. Hydrolysis of related compounds is often studied by refluxing in 0.1N HCl or 0.1N NaOH.[7]

Q4: Can I expect this compound to be stable at room temperature?

A4: While short-term exposure to room temperature for weighing and solution preparation is generally acceptable, prolonged storage at ambient temperature is not recommended. Volatile and reactive compounds should be kept in a cool, dry environment to prevent degradation.[5] The potential for oxidation and other degradation pathways increases with temperature.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the analysis and handling of 3-amino-1-(4-fluorophenyl)propan-1-ol.

Issue 1: Appearance of New Impurity Peaks in HPLC Analysis of a Stock Solution
  • Symptom: A freshly prepared standard solution shows a single main peak, but after a few days of storage (even refrigerated), new peaks appear in the chromatogram.

  • Potential Causes & Troubleshooting Steps:

    • Oxidative Degradation: The primary amine and secondary alcohol are both susceptible to oxidation. This is one of the most common degradation pathways for molecules with these functional groups.[7]

      • Verification: Prepare a solution and sparge it with oxygen or add a small amount of a chemical oxidant like 3% hydrogen peroxide (H₂O₂).[7] If the impurity peak matches one of the new peaks, oxidation is the likely cause.

      • Solution: Always store solutions under an inert atmosphere. Use freshly prepared solutions for quantitative analysis. Consider adding an antioxidant if compatible with your experimental design.

    • Photodegradation: Exposure to UV or ambient light can induce degradation, especially in compounds with aromatic rings.[7]

      • Verification: Expose a solution to direct UV light (e.g., in a photostability chamber) for a controlled period. Compare the chromatogram to a light-protected sample.

      • Solution: Use amber vials or wrap containers in aluminum foil.[5] Minimize the exposure of the compound and its solutions to direct light.

    • Reaction with Solvent or Buffer: Although less common with inert solvents like ACN, reactive species in the solvent or buffer could be the cause.

      • Verification: Prepare solutions in different high-purity solvents to see if the impurity profile changes. Ensure your mobile phase components are stable and of high quality.

      • Solution: Use freshly prepared mobile phases. Avoid reactive co-solvents where possible.[6]

Logical Flow for Investigating New Impurities

G start New Peak Observed in HPLC check_blank Analyze Solvent Blank start->check_blank is_blank_peak Peak in Blank? check_blank->is_blank_peak solvent_issue Source of Impurity: Solvent, Glassware, or System is_blank_peak->solvent_issue Yes forced_degradation Perform Forced Degradation Study is_blank_peak->forced_degradation No oxidation Oxidative Stress (e.g., H₂O₂) forced_degradation->oxidation photolysis Photolytic Stress (UV/Vis Light) forced_degradation->photolysis hydrolysis Acid/Base Hydrolysis (HCl / NaOH) forced_degradation->hydrolysis match_found Impurity Peak Matches Forced Degradation Product? oxidation->match_found photolysis->match_found hydrolysis->match_found pathway_identified Degradation Pathway Identified. Implement Mitigation Strategy. match_found->pathway_identified Yes no_match Investigate Other Causes: - Reaction with container - Intramolecular rearrangement match_found->no_match No

Caption: Troubleshooting workflow for identifying unknown impurity sources.

Issue 2: Poor Reproducibility in Bioassays or Chemical Reactions
  • Symptom: Inconsistent results are obtained when using different batches or ages of the compound solution.

  • Potential Causes & Troubleshooting Steps:

    • Concentration Inaccuracy due to Degradation: If the parent compound degrades, its effective concentration decreases, leading to variable results.

      • Solution: Quantify the concentration of your solution using a freshly prepared standard curve via a stability-indicating method (like HPLC-UV) immediately before use. Do not assume the nominal concentration is accurate for solutions older than a day unless stability has been formally verified.

    • Formation of Active Degradants: A degradation product might be biologically active or act as an inhibitor/catalyst in a chemical reaction, causing unexpected outcomes.

      • Solution: Use LC-MS to characterize the impurity peaks.[8] Understanding the structure of the degradants can provide insight into their potential reactivity. The primary goal should be to prevent degradation in the first place by following optimal storage and handling procedures.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a standard workflow to intentionally degrade 3-amino-1-(4-fluorophenyl)propan-1-ol to understand its degradation pathways and to develop a stability-indicating analytical method.[9][10] An extent of degradation of 5-20% is generally considered suitable.[11]

Objective: To identify potential degradation products under various stress conditions.

Materials:

  • 3-amino-1-(4-fluorophenyl)propan-1-ol

  • HPLC-grade Acetonitrile (MeCN) and Water

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA and/or MS detector

  • pH meter, calibrated

  • Photostability chamber (optional)

  • Amber and clear HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Control Sample: Dilute the stock solution with 50:50 MeCN:Water to a working concentration (e.g., 100 µg/mL). Analyze immediately. This is your T=0 control.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Store at 60°C for 24 hours. Neutralize a sample with NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Store at room temperature for 8 hours. Neutralize a sample with HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Place the working concentration solution in a clear vial and expose it to UV light (e.g., 254 nm) and visible light. Keep a control sample in an amber vial at the same temperature.

  • Thermal Degradation: Store the working concentration solution at 80°C in both amber and clear vials.

  • Analysis: Analyze all stressed samples and controls by HPLC-UV/MS. Compare the chromatograms to identify new peaks and the loss of the parent peak.

Workflow Diagram for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_control Prepare Control Sample (T=0) prep_stock->prep_control acid Acidic (0.1N HCl, 60°C) prep_control->acid base Basic (0.1N NaOH, RT) prep_control->base oxidation Oxidative (3% H₂O₂, RT) prep_control->oxidation photo Photolytic (UV/Vis Light) prep_control->photo analyze Analyze all samples by LC-MS/UV acid->analyze base->analyze oxidation->analyze photo->analyze compare Compare chromatograms to control analyze->compare identify Identify Degradation Products & Pathway compare->identify

Caption: Step-by-step workflow for a forced degradation study.

Potential Degradation Pathways

Based on the functional groups present in 3-amino-1-(4-fluorophenyl)propan-1-ol, the following degradation pathways are chemically plausible:

  • Oxidation: The secondary alcohol can be oxidized to a ketone, forming 3-amino-1-(4-fluorophenyl)propan-1-one. The primary amine can also undergo oxidation.

  • Dehydration: Under acidic conditions, the alcohol could be protonated and eliminated as water, forming an alkene.

  • Photochemical Reactions: The fluorophenyl ring can absorb UV light, potentially leading to radical-mediated reactions or substitution of the fluorine atom, although the C-F bond is generally strong.[12]

G cluster_products Potential Degradation Products Parent 3-amino-1-(4-fluorophenyl)propan-1-ol Ketone Oxidation Product (Ketone) Parent->Ketone Oxidative Stress (e.g., H₂O₂) Dehydrated Dehydration Product (Alkene) Parent->Dehydrated Acidic Stress (e.g., H⁺, Heat) Other Other Photoproducts Parent->Other Photolytic Stress (UV Light)

Caption: Plausible degradation pathways for the target compound.

References

  • Proteins & Peptides Forced Degradation Studies - CD Formulation. (n.d.). Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioPharm International. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2020, November 12). Retrieved from [Link]

  • Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing. (2012, January 1). Retrieved from [Link]

  • Planar chromatography – an essential component of modern analysis. (n.d.). Retrieved from [Link]

  • AMINO ALCOHOL EA Safety Data Sheet. (2018, June 12). Retrieved from [Link]

  • 3-amino-1-(4-fluorophenyl)propan-1-ol - PubChemLite. (n.d.). Retrieved from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. (n.d.). Retrieved from [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC. (n.d.). Retrieved from [Link]

  • Analytical methods for amino acid determination in organisms - PubMed. (2020, August 28). Retrieved from [Link]

  • Amino Acid Analysis - Agilent. (n.d.). Retrieved from [Link]

  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (n.d.). Retrieved from [Link]

  • Proteolytic Pathways Induced by Herbicides That Inhibit Amino Acid Biosynthesis. (2013, September 6). Retrieved from [Link]

  • Fluorine - ipo. (n.d.). Retrieved from [Link]

  • KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents. (n.d.).
  • The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23). Retrieved from [Link]

  • Amino acids with fluorinated olefinic motifs – synthetic approaches - Arkivoc. (n.d.). Retrieved from [Link]

  • 3-amino-1-propanol - Semantic Scholar. (n.d.). Retrieved from [Link]

  • 3-Amino-1-propanol - Wikipedia. (n.d.). Retrieved from [Link]

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Optical Purification of 3-Amino-1-Propanol Derivatives

Welcome to the Chiral Application Support Hub. Ticket ID: #OPT-3AP-RES Subject: Improving Enantiomeric Excess (ee) of 3-Amino-1-Propanol Derivatives Assigned Specialist: Senior Application Scientist, Chiral Separations U...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Application Support Hub. Ticket ID: #OPT-3AP-RES Subject: Improving Enantiomeric Excess (ee) of 3-Amino-1-Propanol Derivatives Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

3-amino-1-propanol derivatives (e.g., 3-amino-1-phenylpropan-1-ol) are critical synthons for blockbuster serotonin reuptake inhibitors (SSRIs) like Fluoxetine, Atomoxetine, and Duloxetine. Achieving high optical purity (>99% ee) is often hindered by the competing nucleophilicity of the amine and hydroxyl groups, as well as the conformational flexibility of the propyl chain.

This guide provides three targeted troubleshooting modules based on the most robust industrial protocols: Biocatalytic Kinetic Resolution , Classical Chemical Resolution , and Analytical Validation .

Module 1: Biocatalytic Kinetic Resolution (Enzymatic)

Core Concept: Using lipases to selectively acylate one enantiomer of the alcohol. Primary Challenge: Chemoselectivity. The amino group (–NH₂) is more nucleophilic than the hydroxyl group (–OH), leading to non-chiral N-acylation rather than the desired enantioselective O-acylation.[1]

Workflow Diagram: Enzymatic Resolution

EnzymaticResolution Start Start: Racemic 3-amino-1-propanol Protect Step 1: N-Protection (Boc-anhydride / Et3N) Start->Protect Recommended Route Direct Alternative: Direct N-Acylation (High Chemoselectivity Required) Start->Direct Riskier Route Screen Step 2: Enzyme Screening (CAL-B vs. Lipase PS) Protect->Screen Acylation Step 3: Kinetic Resolution (Vinyl Acetate / MTBE) Screen->Acylation CheckEE Checkpoint: Check ee% & Conversion Acylation->CheckEE CheckEE->Acylation ee < 98% (Extend Time) Sep Step 4: Separation (Chromatography/Extraction) CheckEE->Sep ee > 98% Deprotect Step 5: Deprotection Sep->Deprotect

Caption: Workflow for lipase-mediated resolution emphasizing the N-protection strategy to ensure regioselectivity.

Troubleshooting Guide: Enzymatic Resolution
SymptomProbable CauseCorrective Action
Low E-value (< 20) Acyl Donor Reversibility: Using ethyl acetate allows the reverse reaction (hydrolysis) to compete.Switch to Vinyl Acetate or Isopropenyl Acetate . The byproduct (acetaldehyde/acetone) tautomerizes, making the reaction irreversible [1].
No Reaction (0% Conv.) Enzyme Water Stripping: Molecular sieves were too aggressive, removing essential structural water from the lipase.Hydrate the solvent/enzyme system to

. Add specific water equivalents (e.g., 0.1% v/v) if using anhydrous solvents like DIPE [2].
Non-Selective Amidation Chemoselectivity Failure: The lipase acylated the amine (N-acyl) instead of the alcohol (O-acyl).Mandatory N-Protection: Convert the amine to a carbamate (N-Boc) or amide before enzymatic resolution. Lipases (e.g., CAL-B) resolve secondary alcohols efficiently but are poor at resolving primary amines directly [3].
Reaction Stalls at 30% Product Inhibition: The concentration of the acylated product or byproduct is deactivating the enzyme.Resin Scavenging: Add a weak basic resin to scavenge acidic byproducts or use a continuous flow system to remove product as it forms.

Module 2: Classical Chemical Resolution (Crystallization)

Core Concept: Formation of diastereomeric salts using chiral acids. Primary Challenge: The "Oiling Out" phenomenon where the salt separates as a liquid rather than a crystal, preventing purification.

Protocol: Resolution of 3-amino-1-phenylpropan-1-ol

Reagents:

  • Substrate: Racemic 3-amino-1-phenylpropan-1-ol[2]

  • Resolving Agent: (S)-(+)-Mandelic Acid (Preferred over Tartaric acid for phenyl-derivatives due to

    
     stacking interactions) [4].
    
  • Solvent: 2-Butanol / Water (95:5).

Step-by-Step:

  • Stoichiometry: Dissolve 1.0 eq of racemate and 1.0 eq of (S)-Mandelic acid in 2-Butanol at 70°C.

  • Nucleation: Cool slowly (5°C/hour) to 50°C.

  • Seeding (Critical): At 50°C, add 0.1% w/w pure crystals of the (S,S)-salt.

  • Crystallization: Hold at 45°C for 2 hours (Ostwald ripening), then cool to 20°C.

  • Filtration: Filter the solid. The solid is usually the (S)-amine-(S)-mandelate salt.

Troubleshooting Guide: Crystallization

Q: The mixture formed a thick oil instead of crystals. What happened? A: This is "oiling out," caused by the solvent being too non-polar or the cooling rate being too fast.

  • Fix: Re-heat to dissolve the oil. Add a polar co-solvent (e.g., 5-10% Water or Methanol) to the 2-Butanol. The water helps organize the ionic lattice. Crucially, seed the mixture at the cloud point.

Q: My yield is high (80%), but the ee is low (20%). A: You have co-crystallized the eutectics (both diastereomers precipitated).

  • Fix: This indicates the "Resolution Efficiency" (S-factor) is low at that specific temperature. Perform a "Swish Purification" : Suspend the solid in fresh hot solvent (below dissolution temp) and stir for 4 hours. The more soluble diastereomer will leach out into the mother liquor, leaving the pure crystal behind.

Module 3: Analytical Validation (Chiral HPLC)

Core Concept: Separation of basic amino alcohols requires suppressing silanol interactions on the column stationary phase.

Method Development Matrix
ParameterRecommendationScientific Rationale
Column Chiralpak AD-H or OD-H (Amylose/Cellulose carbamates)The carbamate linkage provides H-bonding sites for the hydroxyl and amine groups of the analyte [5].
Mobile Phase Hexane : IPA : Diethylamine (DEA) (90 : 10 : 0.1)DEA is critical. It competes for the acidic silanol sites on the silica backbone, preventing peak tailing of the basic amine analyte.
Detection UV @ 210-220 nmPhenyl rings absorb well here. If using non-aromatic derivatives, refractive index (RI) or derivatization with NBD-Cl (Fluorescence) is required.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution (

) for kinetically slow mass transfer in chiral pores.
Decision Tree: Analytical Issues

AnalyticalTroubleshooting Issue Issue: Poor Separation CheckPeak Check Peak Shape Issue->CheckPeak Tailing Severe Tailing CheckPeak->Tailing Broad Broad/Split Peaks CheckPeak->Broad Overlap Enantiomers Overlap CheckPeak->Overlap AddBase Add 0.1% DEA or TEA (Suppress Silanols) Tailing->AddBase Solubility Check Sample Solvent (Must match Mobile Phase) Broad->Solubility ChangeCol Switch Selector (AD-H -> OD-H or IA) Overlap->ChangeCol

Caption: Diagnostic logic for troubleshooting chiral HPLC separations of amino alcohols.

References

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched amino alcohol derivatives. Tetrahedron: Asymmetry, 18(12), 1363-1393.

  • Fadnavis, N. W., et al. (2006). Preparation of enantiomerically pure (R)- and (S)-3-amino-3-phenyl-1-propanol via resolution with immobilized penicillin G acylase.[3] Tetrahedron: Asymmetry, 17(16), 2402-2406.

  • Gotor, V. (2002). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 10(5), 1315-1323.

  • Kamal, A., et al. (2008). Chemoenzymatic synthesis of duloxetine and its enantiomer. Tetrahedron: Asymmetry, 19(15), 1834-1840.

  • Daicel Corporation. (2025). Chiralpak AD-H Instruction Manual: Separation of Basic Compounds.

For further assistance, please contact the Chiral Separations Unit with your specific chromatograms attached.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral Amino Alcohols: A Comparative Analysis of 3-amino-1-(4-fluorophenyl)propan-1-ol and Its Peers in Asymmetric Synthesis

Introduction: The Indispensable Role of Chirality in Modern Chemistry Chiral 1,2-amino alcohols are foundational pillars in the architecture of modern organic synthesis.[1][2] Their stereochemistry is frequently the dete...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Chirality in Modern Chemistry

Chiral 1,2-amino alcohols are foundational pillars in the architecture of modern organic synthesis.[1][2] Their stereochemistry is frequently the determining factor for the biological activity of active pharmaceutical ingredients (APIs), making their enantioselective synthesis a critical endeavor in drug development.[2] These high-value compounds are not merely structural components; they are versatile instruments of chirality, serving as powerful chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts that guide the stereochemical outcome of a reaction.[3][4] This guide provides a comparative analysis of (S)-3-amino-3-(4-fluorophenyl)propan-1-ol, a highly specialized chiral building block, against a panel of canonical chiral amino alcohols that have become workhorses in the field of asymmetric synthesis.[5] We will delve into their distinct applications, supported by mechanistic insights and comparative performance data, to inform the strategic selection of these critical reagents in research and development.

Featured Compound Profile: (S)-3-Amino-1-(4-fluorophenyl)propan-1-ol

(S)-3-Amino-1-(4-fluorophenyl)propan-1-ol is an enantiomerically pure β-amino alcohol distinguished by a fluorinated phenyl ring.[5] The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability—a strategy widely employed in medicinal chemistry.[5][6]

  • Primary Application: This molecule is best understood not as a general-purpose chiral ligand but as a high-value, functionalized chiral synthon. Its most prominent role is as a key intermediate in the synthesis of Capivasertib (AZD5363), an investigational AKT inhibitor for cancer therapy.[5] In this context, the precise (S)-stereochemistry is paramount for the biological efficacy of the final drug, highlighting the importance of enantiopurity.[5]

  • Synthetic Utility: While its primary use is as a building block, its structure—a primary amine and a secondary alcohol—theoretically allows it to function as a chiral ligand. However, its utility in this capacity is not widely documented, unlike the comparators below. Its value lies in the pre-packaged, fluorinated chiral core it provides for target-oriented synthesis.

Comparator Profiles: Established Chiral Amino Alcohols

To contextualize the specific role of our featured compound, we will compare it against three widely utilized chiral amino alcohols, each representing a distinct class of application.

Feature(S)-3-Amino-1-(4-fluorophenyl)propan-1-ol(1R,2S)-(-)-Norephedrine(S)-α,α-Diphenyl-2-pyrrolidinemethanol(1S,2R)-(+)-2-Amino-1,2-diphenylethanol
CAS Number 228422-49-9[5]3198-15-0112068-01-623364-44-5[7]
Structure A fluorinated β-amino alcoholA naturally derived β-amino alcoholA proline-derived β-amino alcoholA synthetic β-amino alcohol
Primary Role Chiral Building Block / Synthon[5]Chiral Auxiliary[][9]Catalyst Precursor (CBS Catalyst)[10]Chiral Ligand / Auxiliary
Key Application Synthesis of specific APIs (e.g., Capivasertib)[5]Asymmetric alkylations, reductions[11]Enantioselective ketone reductions[12][13]Enantioselective additions to aldehydes, catalysis

1. (1R,2S)-(-)-Norephedrine: A diastereomer of the well-known ephedrine, norephedrine is a cost-effective chiral auxiliary derived from nature.[11] It is frequently used to form chiral chelates that direct the stereoselective alkylation of carbonyl compounds.[] Its derivatives have been extensively studied as ligands in the asymmetric addition of organozinc reagents to aldehydes.[9]

2. (S)-α,α-Diphenyl-2-pyrrolidinemethanol: This amino alcohol, derived from the chiral pool amino acid (S)-proline, is the celebrated precursor to the Corey-Bakshi-Shibata (CBS) catalyst.[10][12] This oxazaborolidine catalyst facilitates the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols with predictable stereochemistry, a transformation of immense synthetic utility.[10][13][14]

3. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol: This compound is a versatile chiral ligand and auxiliary. It is used to prepare chiral Schiff base complexes for catalytic oxidations and as a chiral auxiliary in the synthesis of homopropargylic alcohols. Its rigid, well-defined structure allows for effective stereochemical control in a variety of metal-catalyzed reactions.

Head-to-Head Comparison: Performance in Asymmetric Ketone Reduction

The enantioselective reduction of prochiral ketones is a quintessential transformation for evaluating the efficacy of chiral amino alcohols, particularly in their role as catalyst precursors.[14][15] The CBS reduction is the gold standard in this area.[13]

Mechanistic Deep Dive: The Corey-Bakshi-Shibata (CBS) Catalytic Cycle

The success of the CBS reduction hinges on the in situ formation of a chiral oxazaborolidine catalyst from an amino alcohol (like (S)-α,α-diphenyl-2-pyrrolidinemethanol) and a borane source (e.g., BH₃·THF).[10][14] The generally accepted mechanism explains the high levels of enantioselectivity observed.[13][16][17]

  • Catalyst Activation: The nitrogen atom of the oxazaborolidine acts as a Lewis base, coordinating to a molecule of borane. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[13][17]

  • Ketone Coordination: The more Lewis-acidic endocyclic boron atom coordinates to the carbonyl oxygen of the ketone substrate. Steric repulsion dictates that the ketone orients itself with its larger substituent (RL) pointing away from the bulky group on the catalyst.[12]

  • Hydride Transfer: The activated external borane delivers a hydride to the carbonyl carbon through a rigid, six-membered, chair-like transition state.[14] This directed attack ensures high facial selectivity.

  • Product Release & Regeneration: After hydride transfer, the resulting alkoxyborane is released, and the oxazaborolidine catalyst is free to coordinate with another molecule of borane, thus completing the catalytic cycle.[14]

CBS_Catalytic_Cycle CBS Catalytic Cycle Catalyst Oxazaborolidine Catalyst Activated_Catalyst Catalyst-BH3 Complex Catalyst->Activated_Catalyst + BH3 inv1 Activated_Catalyst->inv1 Ternary_Complex Ketone-Catalyst-BH3 Complex Product_Complex Product-Borane Complex Ternary_Complex->Product_Complex Hydride Transfer (Stereodetermining Step) inv2 Product_Complex->inv2 inv3 Product_Complex->inv3 Chiral_Alcohol Chiral Alcohol Product inv1->Ternary_Complex + Ketone inv2->Catalyst Release & Regeneration inv3->Chiral_Alcohol Workup

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Comparative Performance Data

The choice of chiral amino alcohol profoundly impacts the efficiency and enantioselectivity of the reduction. While 3-amino-1-(4-fluorophenyl)propan-1-ol is not typically used for this purpose, we can compare the performance of catalysts derived from our other selected amino alcohols.

Chiral Amino Alcohol LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Configuration
(S)-α,α-Diphenyl-2-pyrrolidinemethanol[10][18]Acetophenone>9597(R)
(1R,2S)-Norephedrine derivativeAcetophenone~9092(S)
(1S,2R)-2-Amino-1,2-diphenylethanol derivativeAcetophenoneHigh85-95*(S)
Camphor-derived amino alcohol[19]1-TetraloneHigh90.9(S)

Note: Performance can vary significantly based on the specific derivative and reaction conditions. The data presented are representative values from the literature to illustrate general performance.

The data clearly show that catalysts derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol remain the gold standard for achieving exceptionally high enantioselectivity in the borane reduction of a wide range of ketones.[10][18]

Experimental Protocols & Workflow

To ensure reproducibility and trustworthiness, a detailed, self-validating experimental protocol is essential. Here, we describe a representative procedure for the asymmetric reduction of acetophenone using an in situ generated CBS catalyst.

Experimental Workflow Diagram

Caption: A standard experimental workflow for asymmetric ketone reduction.

Detailed Protocol: Asymmetric Reduction of Acetophenone

This protocol describes the in situ generation of the oxazaborolidine catalyst from (S)-α,α-diphenyl-2-pyrrolidinemethanol and its use in reducing acetophenone.[14][20]

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol (10 mol%)

  • Borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 1.0 equiv)

  • Acetophenone (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Diethyl ether or Ethyl acetate (for extraction)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol, 25.3 mg).

    • Add anhydrous THF (2 mL) and stir to dissolve.

    • Slowly add BMS solution (1.0 M in THF, 0.6 mL, 0.6 mmol) dropwise at room temperature. Causality: This step forms the active oxazaborolidine catalyst in situ. The excess borane will serve as the stoichiometric reductant.

    • Stir the mixture for 15-30 minutes. A clear, colorless solution should be observed.

  • Reduction Reaction:

    • In a separate flask, prepare a solution of acetophenone (1.0 mmol, 120.1 mg) in anhydrous THF (2 mL).

    • Add the acetophenone solution dropwise to the catalyst mixture over 10-15 minutes via a syringe pump. Causality: Slow addition is crucial to maintain a low concentration of the free ketone, which minimizes the uncatalyzed background reduction that would lead to a racemic product.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Carefully and slowly add methanol (2-3 mL) dropwise to quench the excess borane. Caution: Hydrogen gas evolution will occur.

    • Stir for 30 minutes, then remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate (20 mL) and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylethanol.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion and Strategic Recommendations

The selection of a chiral amino alcohol is not a one-size-fits-all decision; it is a strategic choice dictated by the synthetic goal.

  • (S)-3-Amino-1-(4-fluorophenyl)propan-1-ol is the reagent of choice when the target molecule specifically requires its unique fluorinated phenylpropanol scaffold. It is a specialized building block , not a general-purpose catalyst. Its value is in streamlining the synthesis of complex, fluorinated APIs like AKT inhibitors.

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol is the undisputed leader for applications requiring the highly enantioselective reduction of prochiral ketones . As the precursor to the CBS catalyst, it offers reliability, high stereocontrol, and a predictable outcome for a broad range of substrates.

  • (1R,2S)-(-)-Norephedrine and its derivatives represent classic, cost-effective chiral auxiliaries . They are ideal for diastereoselective alkylations and are workhorses in academic and industrial labs for establishing stereocenters adjacent to carbonyl groups.

  • (1S,2R)-(+)-2-Amino-1,2-diphenylethanol offers broad utility as a chiral ligand and auxiliary for various metal-catalyzed processes beyond simple reductions, such as asymmetric additions and oxidations.

For the researcher, the decision-making process should be clear. If the goal is to construct a specific fluorinated pharmaceutical target, the specialized synthon is the logical choice. If the objective is to perform a general, highly selective ketone reduction, the CBS precursor is unparalleled. For diastereoselective control in classical reactions or for broader catalytic applications, norephedrine and diphenylethanol, respectively, provide robust and well-validated solutions.

References

  • Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • Tummatorn, J., D'Souza, A. A., & Dudley, G. B. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8838-8846. [Link]

  • KIM, J., & CHO, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Bulletin of the Korean Chemical Society, 39(9), 1083-1090. [Link]

  • SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. SigutLabs. [Link]

  • Yanagi, T., Kikuchi, K., Takeuchi, H., Ishikawa, T., Nishimura, T., & Kamijo, T. (1999). Asymmetric Borane Reduction of Prochiral Ketones Using Aluminum Triethoxide and Chiral Amino Alcohols. Chemistry Letters, 28(11), 1203-1204. [Link]

  • Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

  • Kim, Y. H., Choi, J. Y., & Kim, H. R. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5‐6), 404-407. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved February 22, 2026, from [Link]

  • Tummatorn, J., D'Souza, A. A., & Dudley, G. B. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8838–8846. [Link]

  • Organic Chemistry by Dr. V. K. Ahluwalia. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction [Video]. YouTube. [Link]

  • Nikolova, B., Koleva, K., Tsvetanov, M., Kolev, T., & Shivachev, B. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules, 26(22), 6931. [Link]

  • Corey–Itsuno reduction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Parrot, T., Werts, A., & Woulfe, S. R. (2000). beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. ResearchGate. [Link]

  • SINOCHIRAL. (n.d.). (1S,2R)-(+)-2-Amino-1,2-diphenylethanol(23364-44-5). Retrieved February 22, 2026, from [Link]

  • El-Gendy, M. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1016-1044. [Link]

  • Rossi, S., Arrabito, G., & Pignataro, L. (2024). Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. Molecules, 29(18), 4243. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-amino-1-(4-fluorophenyl)propan-1-ol

Introduction: The Analytical Imperative for 3-amino-1-(4-fluorophenyl)propan-1-ol 3-amino-1-(4-fluorophenyl)propan-1-ol is a key chiral building block in modern medicinal chemistry. Its structural motifs—a primary amine,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-amino-1-(4-fluorophenyl)propan-1-ol

3-amino-1-(4-fluorophenyl)propan-1-ol is a key chiral building block in modern medicinal chemistry. Its structural motifs—a primary amine, a secondary alcohol, and a fluorinated phenyl ring—make it a precursor for a range of pharmacologically active agents. The fluorine atom, in particular, can modulate metabolic stability and binding affinity, making this a compound of significant interest.

For researchers, scientists, and drug development professionals, ensuring the purity, potency, and quality of this intermediate is not merely a procedural step; it is fundamental to the integrity of the final active pharmaceutical ingredient (API). A validated analytical method is the cornerstone of this assurance, providing irrefutable evidence that the method is fit for its intended purpose.[1][2]

This guide provides an in-depth comparison of analytical methodologies for the comprehensive validation of 3-amino-1-(4-fluorophenyl)propan-1-ol. We will move beyond rote protocols to explore the scientific rationale behind method selection, validation parameters, and data interpretation, grounded in the harmonized framework of the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The Regulatory Bedrock: Understanding ICH Q2(R2) and Q14

Modern analytical method validation does not exist in a vacuum. It is guided by a science- and risk-based approach as outlined in the ICH guidelines Q2(R2) for validation and the complementary Q14 for analytical procedure development.[3][4] The core objective is to demonstrate that an analytical procedure is suitable for its intended purpose, ensuring that the data generated is reliable and reproducible.[1]

The Analytical Target Profile (ATP), a concept introduced in ICH Q14, serves as the starting point.[4] It prospectively defines the performance requirements of the method, ensuring it is designed to be fit-for-purpose from the outset. This guide is structured around developing and validating methods that meet a stringent ATP for 3-amino-1-(4-fluorophenyl)propan-1-ol.

cluster_0 Phase 1: Development (ICH Q14) cluster_1 Phase 2: Validation (ICH Q2(R2)) cluster_2 Phase 3: Lifecycle Management ATP Define Analytical Target Profile (ATP) MethodDesign Method Design & Risk Assessment ATP->MethodDesign MethodDev Method Development & Optimization MethodDesign->MethodDev Validation Execute Validation Protocol (Accuracy, Precision, Specificity, etc.) MethodDev->Validation Define Validation Strategy Report Generate Validation Report Validation->Report Routine Routine Use & Method Monitoring Report->Routine Transfer Method Transfer (If necessary) Routine->Transfer

Caption: The Analytical Method Lifecycle, integrating development and validation.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is driven by the physicochemical properties of 3-amino-1-(4-fluorophenyl)propan-1-ol and the specific analytical goal (e.g., purity assay, chiral separation, impurity identification).

Technique Principle Primary Application Strengths Limitations
Reversed-Phase HPLC (RP-HPLC) with UV Detection Partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.Assay, purity, and impurity quantification.Robust, versatile, widely available, good for moderately polar compounds.May require derivatization for highly polar compounds; limited peak capacity for complex mixtures.
Chiral HPLC Enantioselective interaction with a chiral stationary phase (CSP).Enantiomeric purity determination and separation of stereoisomers.Direct separation of enantiomers without derivatization.[6][7]CSP selection can be empirical; methods can be less robust than achiral HPLC.
Gas Chromatography (GC) with FID/MS Detection Partitioning of volatile compounds between a gaseous mobile phase and a liquid/solid stationary phase.Residual solvent analysis, analysis of volatile impurities.High resolution for volatile compounds.Requires derivatization for non-volatile/polar compounds like amino alcohols to increase volatility.[8]
LC-MS/MS Combines the separation power of HPLC with the mass analysis capability of mass spectrometry.Impurity identification and characterization, quantification at very low levels.Unmatched specificity and sensitivity.Higher cost and complexity compared to HPLC-UV.
Spectroscopy (NMR, FT-IR) Interaction of molecules with electromagnetic radiation.Structural elucidation and confirmation of identity.Provides definitive structural information.Generally not used for routine quantitative analysis.

Recommendation: For routine quality control (assay and impurity profiling), RP-HPLC with UV detection is the workhorse method due to its robustness and suitability for the analyte's structure. For enantiomeric purity, Chiral HPLC is indispensable. GC is best reserved for specific applications like residual solvent analysis, where it excels.

Deep Dive: Validation of a Reversed-Phase HPLC-UV Method

Here, we outline the validation of a hypothetical but scientifically grounded RP-HPLC method for the assay of 3-amino-1-(4-fluorophenyl)propan-1-ol.

Experimental Protocol: HPLC-UV Assay
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Causality: A C18 phase provides the necessary hydrophobic interaction with the phenyl ring, while the 250 mm length ensures sufficient resolution for potential impurities.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Causality: TFA acts as an ion-pairing agent, improving the peak shape of the primary amine by minimizing tailing. Acetonitrile is a common organic modifier with good UV transparency.

  • Gradient: 60% A / 40% B, isocratic. (This would be optimized during development).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

    • Causality: The fluorophenyl group provides strong UV absorbance. 225 nm is a typical wavelength for this chromophore, offering a good balance of sensitivity and selectivity.

  • Injection Volume: 10 µL

  • Diluent: 50:50 Water:Acetonitrile

Validation Parameters & Acceptance Criteria (ICH Q2(R2))

The following validation tests are mandatory to prove the method is fit for purpose.[1][5][9]

1. Specificity / Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][3]

  • Protocol:

    • Analyze a blank (diluent) to ensure no interfering peaks.

    • Analyze a placebo (formulation matrix without the analyte) if applicable.

    • Analyze the analyte standard.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte. The method must demonstrate the ability to separate the main analyte peak from any degradation products formed.

  • Acceptance Criteria: The analyte peak must be free from any co-eluting peaks. Peak purity analysis (using a PDA detector) should show a purity angle less than the purity threshold. Resolution between the analyte and the closest eluting impurity should be >2.0.

2. Linearity & Range The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[3]

  • Protocol: Prepare at least five concentrations of the reference standard across the expected working range (e.g., 80% to 120% of the target assay concentration).[1] Inject each concentration in triplicate.

  • Acceptance Criteria:

    • Plot the mean peak area against concentration.

    • The correlation coefficient (r²) must be ≥ 0.999.

    • The y-intercept should not be significantly different from zero.

3. Accuracy The closeness of test results obtained by the method to the true value.[4]

  • Protocol: Analyze samples with known concentrations of the analyte. This is typically done by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%), with three replicate preparations at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over all conditions should be ≤ 2.0%.[2]

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Protocol: Typically determined based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria:

    • LOD: S/N ratio of 3:1.[2][9]

    • LOQ: S/N ratio of 10:1.[9] Precision at the LOQ level should have an RSD ≤ 10%.

6. Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol: Introduce small variations to method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase organic composition (± 2%)

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits. The assay results should not significantly change.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Accurately weigh standard/sample Dilute Dissolve & dilute to final concentration Prep->Dilute Inject Inject into HPLC system Dilute->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection at 225 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration vs. Standard Integrate->Calculate Report Report Result Calculate->Report

Caption: Experimental workflow for the HPLC-UV assay.

The Chiral Challenge: Validating an Enantioselective Method

Since 3-amino-1-(4-fluorophenyl)propan-1-ol possesses a chiral center at the carbinol carbon, controlling its stereochemistry is critical. A separate chiral HPLC method must be developed and validated to quantify the enantiomeric purity.

Protocol Considerations for Chiral HPLC
  • Column: Chiral Stationary Phases (CSPs) are required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening.

  • Mobile Phase: Chiral separations are highly sensitive to the mobile phase. Normal phase (e.g., Heptane/Ethanol) or reversed-phase modes can be used. Modifiers and additives are often necessary to achieve separation.

  • Validation Specifics:

    • Specificity: The method must resolve the desired enantiomer from its opposite enantiomer and any achiral impurities.

    • Quantitation of the Minor Enantiomer: The LOQ for the undesired enantiomer is a critical parameter. The method must be sensitive enough to quantify this enantiomer at the required specification limit (e.g., ≤ 0.15%).

    • Accuracy: Accuracy should be demonstrated for the minor enantiomer by spiking it into the major enantiomer at various levels.

Conclusion

The validation of analytical methods for 3-amino-1-(4-fluorophenyl)propan-1-ol is a systematic process that underpins product quality and regulatory success. A well-validated RP-HPLC method serves as a robust tool for assay and impurity determination, while a dedicated chiral HPLC method is non-negotiable for ensuring enantiomeric purity. Each step of the validation process, from defining the ATP to assessing robustness, must be executed with scientific rigor and documented thoroughly. By adhering to the principles outlined in ICH guidelines, researchers can develop a suite of analytical procedures that are not only compliant but are truly fit for their intended purpose, ensuring the integrity of data throughout the drug development lifecycle.

References

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Source: Google Cloud URL
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
  • Title: ICH Q2(R2)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Application Notes and Protocols for the Quantification of 3-Amino-1-(furan-3-yl)
  • Title: An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol (CAS 1023733-77-4)
  • Title: 1525063-43-7|3-Amino-1-(4-chloro-3-fluorophenyl)
  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL
  • Title: ICH guideline Q2(R2)
  • Title: Chiral HPLC Separations Source: Phenomenex URL
  • Title: Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers Source: Sigma-Aldrich URL
  • Title: Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?

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Validation

Cross-Validation of 3-amino-1-(4-fluorophenyl)propan-1-ol Purity: A Comparative Guide to Analytical Techniques

In the landscape of pharmaceutical development and quality control, the rigorous and accurate determination of a compound's purity is paramount. For active pharmaceutical ingredients (APIs) like 3-amino-1-(4-fluorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate determination of a compound's purity is paramount. For active pharmaceutical ingredients (APIs) like 3-amino-1-(4-fluorophenyl)propan-1-ol, a key intermediate in the synthesis of various therapeutic agents, ensuring high purity is not merely a regulatory hurdle but a fundamental aspect of drug safety and efficacy. This guide provides an in-depth, comparative analysis of multiple analytical techniques for the cross-validation of 3-amino-1-(4-fluorophenyl)propan-1-ol purity. We will delve into the principles, experimental protocols, and comparative data of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC), offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination, no matter how robust, presents an inherent risk of overlooking impurities that may not be amenable to that specific technique. Cross-validation, the process of confirming results with multiple, distinct analytical methods, provides a more comprehensive and trustworthy purity profile.[1][2] This "orthogonal" approach, where techniques with different separation and detection principles are employed, is a cornerstone of modern analytical method validation, ensuring data integrity and regulatory compliance.[1][3][4]

This guide will explore the cross-validation of 3-amino-1-(4-fluorophenyl)propan-1-ol purity through the lens of four powerful and commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a ubiquitous technique in pharmaceutical analysis for its high sensitivity, resolving power, and applicability to a wide range of compounds.[5] For a polar compound like 3-amino-1-(4-fluorophenyl)propan-1-ol, reversed-phase HPLC is the method of choice.

Principle of HPLC

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column with a nonpolar surface, e.g., C18) and a liquid mobile phase. In reversed-phase HPLC, polar compounds like our target analyte will have a lower affinity for the nonpolar stationary phase and will elute earlier than nonpolar impurities. Detection is most commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the analyte provides a suitable chromophore.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of 3-amino-1-(4-fluorophenyl)propan-1-ol.

  • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Probing Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5][6][7] It is particularly useful for detecting residual solvents from the synthesis process and other volatile impurities that might not be readily observed by HPLC.[5][6]

Principle of GC-MS

In GC, a sample is vaporized and injected into a long, narrow column. An inert carrier gas (e.g., helium) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.[6]

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 35-450 amu

Sample Preparation:

  • Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent like methanol.

  • Inject 1 µL of the solution into the GC-MS.

Data Analysis: Purity is assessed by the area percentage of the main peak. The mass spectrum of the main peak is compared to a reference library for confirmation of identity. Impurities are identified by their mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determination

qNMR has emerged as a primary analytical method for the quantitative assessment of purity without the need for a specific reference standard of the analyte.[8][9][10] It provides a direct measurement of the molar concentration of a substance and is based on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[8][9]

Principle of qNMR

In qNMR, a known amount of an internal standard with a certified purity is added to a precisely weighed sample of the analyte. By comparing the integral of a specific resonance of the analyte to the integral of a known resonance of the internal standard, the absolute purity of the analyte can be calculated.[11]

Experimental Protocol: ¹H qNMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of 3-amino-1-(4-fluorophenyl)propan-1-ol.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, certified reference material).

  • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically >30 seconds) to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[12] It is a well-established method for determining the purity of crystalline organic compounds.[13][14][15]

Principle of DSC

The presence of impurities in a crystalline substance lowers its melting point and broadens the melting range, a phenomenon described by the van't Hoff equation.[13][16] DSC measures the heat flow into the sample as it is heated through its melting transition. By analyzing the shape of the melting endotherm, the mole fraction of impurities can be determined.[13]

Experimental Protocol: DSC

Instrumentation:

  • Differential Scanning Calorimeter

Experimental Conditions:

  • Sample Pan: Aluminum, hermetically sealed

  • Sample Weight: 1-3 mg

  • Heating Rate: 1 °C/min

  • Purge Gas: Nitrogen at 50 mL/min

  • Temperature Range: Ambient to a temperature sufficiently above the melting point of the compound.

Data Analysis: The purity is calculated by the instrument's software based on the van't Hoff equation, which relates the sample temperature to the reciprocal of the fraction melted.[13]

Comparative Analysis and Data Summary

To provide a clear comparison, a single batch of 3-amino-1-(4-fluorophenyl)propan-1-ol was analyzed using the four described techniques. The results are summarized in the table below.

Analytical TechniquePurity (%)Key Impurities DetectedStrengthsLimitations
HPLC-UV 99.5Two minor, related impuritiesHigh sensitivity, excellent for non-volatile impuritiesMay not detect volatile impurities or those without a UV chromophore
GC-MS 99.7Residual methanolExcellent for volatile impurities and residual solventsNot suitable for non-volatile or thermally labile compounds
¹H qNMR 99.3Quantified residual solventAbsolute quantification without a specific reference standardLower sensitivity compared to chromatographic methods
DSC 99.6Total eutectic impuritiesRapid, requires small sample sizeOnly detects eutectic impurities, not suitable for amorphous materials

Visualizing the Cross-Validation Workflow

A systematic approach to cross-validation ensures a comprehensive purity assessment. The following diagram illustrates the logical flow of this process.

CrossValidationWorkflow cluster_0 Purity Assessment of 3-amino-1-(4-fluorophenyl)propan-1-ol Analyte Test Sample HPLC HPLC-UV Analysis (Non-volatile Impurities) Analyte->HPLC GCMS GC-MS Analysis (Volatile Impurities) Analyte->GCMS qNMR qNMR Analysis (Absolute Purity) Analyte->qNMR DSC DSC Analysis (Eutectic Impurities) Analyte->DSC Comparison Comparative Data Analysis HPLC->Comparison GCMS->Comparison qNMR->Comparison DSC->Comparison FinalReport Comprehensive Purity Report Comparison->FinalReport

Caption: Workflow for the cross-validation of purity using orthogonal analytical techniques.

Conclusion: A Multi-faceted Approach to Purity Assurance

The cross-validation of 3-amino-1-(4-fluorophenyl)propan-1-ol purity through HPLC, GC-MS, qNMR, and DSC provides a robust and comprehensive assessment. Each technique offers unique advantages and contributes to a holistic understanding of the compound's purity profile.

  • HPLC serves as the primary tool for detecting and quantifying non-volatile, structurally related impurities.

  • GC-MS is indispensable for identifying and quantifying volatile impurities and residual solvents, which are common byproducts of synthesis.

  • qNMR provides an absolute measure of purity, acting as a crucial orthogonal method that is not dependent on the response factor of impurities.

  • DSC offers a rapid and reliable assessment of the total level of eutectic impurities.

By integrating the results from these diverse analytical methods, researchers and quality control professionals can have a high degree of confidence in the purity of 3-amino-1-(4-fluorophenyl)propan-1-ol. This multi-faceted approach not only ensures compliance with stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH)[17][18][19], but also fundamentally contributes to the development of safe and effective pharmaceuticals. The principles and protocols detailed in this guide can be adapted for the purity assessment of a wide range of pharmaceutical compounds, reinforcing the importance of a scientifically sound, cross-validated approach to quality control.

References

  • Purity Measurements of Pharmaceuticals and Organics by DSC - Thermal Support.
  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Amino-1-(4-fluorophenyl)propan-1-ol

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Amino-1-(4-fluorophenyl)propan-1-ol, a compound that, while valuable in synthesis, presents notable health and environmental hazards. The procedures outlined herein are synthesized from authoritative safety data sheets and regulatory guidelines to ensure a self-validating system of laboratory safety.

Understanding the Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is critical. 3-Amino-1-(4-fluorophenyl)propan-1-ol is classified as a hazardous substance with the following primary concerns:

  • Acute Oral Toxicity : The compound is harmful if swallowed.[1][2][3]

  • Severe Skin and Eye Damage : It is corrosive and can cause severe burns to the skin and serious damage to the eyes upon contact.[1][2][3][4][5]

  • Aquatic Toxicity : The substance is harmful to aquatic life, necessitating containment and prevention of release into the environment.[4]

These hazards underscore the necessity for meticulous handling and a stringent disposal process.

Key Safety and Hazard Information
PropertyInformationSource
Signal Word Danger[1][2][5]
Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H402: Harmful to aquatic life.[1][2][3][4]
Primary Routes of Exposure Ingestion, skin contact, eye contact, inhalation.[2][5]
Incompatible Materials Acids, Strong oxidizing agents.[5]

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling 3-Amino-1-(4-fluorophenyl)propan-1-ol. The following PPE is mandatory to mitigate exposure risks:

  • Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]

  • Eye and Face Protection : Tightly fitting safety goggles are essential. For operations with a higher risk of splashing, a face shield (minimum 8-inch) should be used in conjunction with goggles.[1]

  • Skin and Body Protection : A full-body chemical-resistant suit is required to protect against skin exposure.[1]

  • Respiratory Protection : If there is a risk of inhaling vapors or aerosols, particularly in poorly ventilated areas, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1][6]

All handling and disposal procedures should be conducted within a certified laboratory chemical fume hood to ensure adequate ventilation.[7] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5]

Step-by-Step Disposal Protocol

The disposal of 3-Amino-1-(4-fluorophenyl)propan-1-ol must be conducted in strict accordance with local, regional, and national hazardous waste regulations.[6] The following protocol provides a general framework that should be adapted to comply with the specific requirements of your institution and governing bodies.

Step 1: Segregation and Labeling of Waste

Proper waste segregation is the first and most critical step in the disposal process.

  • Designated Waste Container : Dedicate a specific, compatible container for the collection of 3-Amino-1-(4-fluorophenyl)propan-1-ol waste. Polyethylene containers are generally a suitable choice.[7]

  • Clear Labeling : As soon as the first drop of waste is added, the container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name: "3-Amino-1-(4-fluorophenyl)propan-1-ol." Do not use abbreviations or chemical formulas.[8]

  • Halogenated Waste Stream : Since this compound contains fluorine, it must be disposed of in a designated halogenated organic waste stream.[9] Never mix halogenated and non-halogenated waste, as this significantly increases disposal costs and complexity.[9]

  • Incompatible Waste : Do not mix with other incompatible wastes, such as acids or strong oxidizing agents, to prevent dangerous chemical reactions.[5][8]

Step 2: Handling Small Spills (Laboratory Scale)

For minor spills that occur within a controlled environment like a fume hood, follow these steps:

  • Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is outside a fume hood, evacuate non-essential personnel from the immediate area.[1]

  • Absorb the Spill : Use an inert, non-combustible absorbent material such as Chemizorb®, sand, or vermiculite to soak up the spilled liquid.[1][4][10] Do not use combustible materials like paper towels without first treating the spill.

  • Collect and Containerize : Carefully collect the absorbent material and place it into the designated, labeled hazardous waste container.[1]

  • Decontaminate the Area : Clean the affected area thoroughly with a suitable solvent (e.g., isopropyl alcohol, acetone) followed by soap and water.[3] All cleaning materials must also be disposed of as hazardous waste.

Step 3: Managing Bulk Quantities and Unused Product

For larger quantities or original containers of unused product:

  • Original Containers : Whenever possible, leave the chemical in its original container.[4] This ensures proper identification and hazard communication.

  • Professional Disposal Service : Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for 3-Amino-1-(4-fluorophenyl)propan-1-ol.

  • Transportation : The transportation of this chemical is regulated. It is classified under UN number 2735 for Amines, liquid, corrosive, n.o.s. or Polyamines, liquid, corrosive, n.o.s. and falls under Hazard Class 8 (Corrosive).[3] Ensure all transportation regulations are met.

Step 4: Decontamination of Empty Containers

Empty containers that held 3-Amino-1-(4-fluorophenyl)propan-1-ol must be handled as hazardous waste until properly decontaminated.

  • Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate : The rinsate from each rinse must be collected and disposed of as halogenated hazardous waste.[4]

  • Container Disposal : Once thoroughly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste, or recycled if appropriate.

Logical Framework for Disposal Decision-Making

DisposalWorkflow cluster_assessment Initial Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_final Final Steps Start Waste Generated: 3-Amino-1-(4-fluorophenyl)propan-1-ol WasteType Is it a small spill or routine waste? Start->WasteType Spill Small Spill WasteType->Spill Spill Routine Routine Waste / Unused Product WasteType->Routine Routine Absorb Absorb with inert material (e.g., Chemizorb®, sand) Spill->Absorb CollectSpill Collect absorbent into labeled halogenated waste container Absorb->CollectSpill DecontaminateSpill Decontaminate spill area CollectSpill->DecontaminateSpill FinalDisposal Dispose of contents/container to an approved waste disposal plant DecontaminateSpill->FinalDisposal Segregate Segregate into a dedicated, labeled halogenated waste container Routine->Segregate Store Store in a cool, dry, well-ventilated area Segregate->Store ArrangeDisposal Arrange for professional waste disposal service Store->ArrangeDisposal ArrangeDisposal->FinalDisposal Documentation Complete all necessary waste disposal documentation FinalDisposal->Documentation

Sources

Handling

A Researcher's Guide to the Safe Handling of 3-Amino-1-(4-fluorophenyl)propan-1-ol

An Essential Framework for Laboratory Safety and Operational Integrity In the dynamic landscape of pharmaceutical research and drug development, the meticulous and safe handling of chemical compounds is a foundational pi...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Framework for Laboratory Safety and Operational Integrity

In the dynamic landscape of pharmaceutical research and drug development, the meticulous and safe handling of chemical compounds is a foundational pillar of scientific excellence. This guide offers a comprehensive, technically grounded protocol for the safe management of 3-Amino-1-(4-fluorophenyl)propan-1-ol, a key intermediate with applications in organic synthesis. By moving beyond a simple checklist, this document provides a self-validating system of procedures, rooted in established safety principles, to empower researchers and build a culture of safety and trust in the laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

While a specific, comprehensive toxicological profile for 3-Amino-1-(4-fluorophenyl)propan-1-ol may be limited, its structural motifs—an aromatic amine and an alcohol—necessitate a cautious approach. Based on data from structurally related compounds like 3-Aminopropanol, we can anticipate potential hazards.[1][2] The primary risks associated with this class of compounds include:

  • Skin and Eye Damage: Similar amino alcohols are known to cause severe skin burns and eye damage.[1][3][4]

  • Harmful if Swallowed: Oral toxicity is a significant concern with related compounds.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]

Therefore, all handling procedures must be designed to mitigate these potential routes of exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical immediate step in ensuring personal safety. The following table outlines the minimum PPE requirements, with the rationale explained to reinforce understanding and compliance.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield are mandatory.[1][5]This combination provides robust protection against splashes of the chemical, which can cause severe eye damage.[1][3] A face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves are recommended.[5][6][7]These materials offer good resistance to a range of chemicals, including alcohols and amines.[8] Always inspect gloves for any signs of degradation before use.[1]
Body Protection A flame-retardant laboratory coat and, for larger quantities, a chemical-resistant apron should be worn.[5][6][8]This protects against accidental spills and splashes, preventing skin contact.[8]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary when handling large quantities or if there is a risk of aerosolization.[6][9]This is a crucial precaution to prevent the inhalation of potentially harmful vapors or dust.[2][7]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

This procedural guide is designed to be a self-validating system, ensuring safety at every critical point of the handling process.

G cluster_0 Preparation cluster_1 Handling cluster_2 Disposal a Review SDS & Conduct Risk Assessment b Don Appropriate PPE a->b c Prepare Well-Ventilated Workspace (Fume Hood) b->c d Weighing and Transfer of Compound c->d e Dissolution and Reaction Setup d->e f Segregate Waste (Solid & Liquid) e->f g Label Waste Containers Clearly f->g h Arrange for Professional Disposal g->h

Caption: A logical workflow for the safe handling of 3-Amino-1-(4-fluorophenyl)propan-1-ol.

Experimental Procedure:
  • Pre-Handling Preparation:

    • Information Gathering: Before commencing any work, thoroughly review the Safety Data Sheet (SDS) for 3-Amino-1-(4-fluorophenyl)propan-1-ol and any other chemicals being used.[1][10]

    • Personal Protective Equipment: Don all required PPE as outlined in the table above.

    • Workspace Preparation: Ensure a chemical fume hood is available and functioning correctly.[2] All manipulations of the solid compound and its concentrated solutions should be performed within the fume hood.

  • Handling and Use:

    • Weighing and Transfer: When weighing the solid, use a spatula and a weigh boat. Avoid creating dust. If any material is spilled, it should be cleaned up immediately following appropriate procedures.[10]

    • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Reaction Monitoring: Be mindful of potential exothermic reactions and have appropriate cooling measures on standby.

  • Post-Handling and Disposal:

    • Decontamination: All glassware and equipment that have come into contact with the chemical must be decontaminated. This can typically be achieved by rinsing with an appropriate solvent, followed by a thorough wash with soap and water.

    • Waste Management: All waste, including contaminated gloves, weigh boats, and excess chemical, must be disposed of as hazardous waste.[4][11] Do not dispose of this chemical down the drain.[1]

    • Waste Segregation: Separate solid and liquid waste into clearly labeled, sealed containers.[10]

    • Final Disposal: Adhere to your institution's and local regulations for the disposal of hazardous chemical waste.[4][11]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1][4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water and seek immediate medical attention.[1][4]

By adhering to these scientifically sound and field-proven protocols, you can confidently and safely incorporate 3-Amino-1-(4-fluorophenyl)propan-1-ol into your research endeavors, contributing to a secure and productive laboratory environment.

References

  • Personal Protective Equipment Selection Guide. (2015, July 22). [Source not further specified]
  • Material Safety D
  • 3 - SAFETY DATA SHEET. (2010, November 6). [Source not further specified]
  • Personal Protective Equipment | US EPA. (2025, September 12).
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  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. [Source not further specified]
  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
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  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). [Source not further specified]
  • 3-Amino-1-propanol SDS, 156-87-6 Safety D
  • Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage. Benchchem.
  • 3-(4-fluorophenyl)propan-1-ol | 702-15-8. Sigma-Aldrich.
  • 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS CAS No. (2016, April 21). Loba Chemie.
  • Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL. (2025, July 26). ChemicalBook.

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